molecular formula C6H14O6 B000672 Mannitol CAS No. 69-65-8

Mannitol

Numéro de catalogue: B000672
Numéro CAS: 69-65-8
Poids moléculaire: 182.17 g/mol
Clé InChI: FBPFZTCFMRRESA-KVTDHHQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mannitol (C₆H₁₄O₆) is a naturally occurring six-carbon sugar alcohol (polyol) that serves as a versatile compound in scientific research and pharmaceutical development. It is recognized for its osmotic properties, chemical stability, low hygroscopicity, and role as a free-radical scavenger. Main Applications & Research Value Pharmaceutical & Biomedical Research: this compound is extensively studied as an osmotic diuretic. Its mechanism of action involves elevating blood plasma osmolality, enhancing water flow from tissues and organs into the plasma. This property is critical in research models for cerebral edema, elevated intracranial pressure, and the management of acute renal failure. It is also investigated for reducing intraocular pressure in glaucoma studies and as a diagnostic aid for measuring glomerular filtration rate (GFR) . Excipient in Drug Formulation: As a valuable pharmaceutical excipient, this compound acts as a non-hygroscopic diluent and bulking agent in tablet formulations, reducing hardness loss during storage. Its pleasant, cool sweet taste makes it an ideal flavor-masking agent for chewable tablets. Furthermore, it serves as a stabilizer and tonicity adjuster in lyophilized (freeze-dried) injections and other parenteral formulations . Cell Culture & Biochemistry: In microbiology, this compound is a key component in selective bacterial growth media, such as this compound Salt Agar. In biochemical assays, it forms stable complexes with boric acid, significantly enhancing the acid's acidity and allowing for greater precision in volumetric titration . Nutraceutical & Food Science Research: this compound is investigated as a low-calorie sweetener with a low glycemic index, making it a subject of interest in dietary and metabolic studies. Its texturizing and anti-caking properties are also relevant for food science applications . Mechanism of Action The primary mechanism of this compound is based on the establishment of an osmotic gradient. When administered in vivo, it is freely filtered by the glomeruli but undergoes minimal tubular reabsorption. This action increases the osmolality of the glomerular filtrate, inhibiting the renal reabsorption of water and electrolytes like sodium and chloride, thereby promoting diuresis. Its ability to draw water from tissues, such as the brain and eye, into the plasma is the basis for its application in reducing edema and pressure. Additionally, this compound is recognized for its antioxidant properties, acting as a potent scavenger of hydroxyl free radicals, which may contribute to a protective effect in models of oxidative stress . Technical Note: Polymorphism For research requiring precise material properties, it is important to note that this compound exhibits polymorphism, crystallizing in different forms (α, β, and δ). These polymorphs possess distinct physicochemical characteristics, including morphology, stability, and solubility, which can significantly impact product performance in pharmaceutical formulation and development . Disclaimer: This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023235, DTXSID30858955
Record name D-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-Mannitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mannitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15381
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mannitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

greater than 300 °F (NTP, 1992)
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mannitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

CAS No.

69-65-8, 87-78-5
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DL-Mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Mannitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mannitol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANNITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C
Record name D-MANNITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mannitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-MANNITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Monograph: The Physicochemical & Pharmacological Matrix of D-Mannitol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes D-mannitol (


) beyond its basic identity as a sugar alcohol, positioning it as a critical variable in both formulation science and renal physiology. For the drug developer, mannitol presents a duality: it is a pharmacologically active osmotic agent  capable of modulating intracranial pressure, and simultaneously a functional excipient  whose polymorphic state dictates the stability of lyophilized biologics and the mechanical integrity of tablets.

This text focuses on the causal links between this compound’s molecular architecture (polymorphism, hygroscopicity) and its macroscopic performance (tableting, lyo-cake structure, osmotic diuresis).

Part 1: Molecular Architecture & Polymorphism

This compound is a hexahydric alcohol (polyol) related to mannose. Unlike reducing sugars (e.g., lactose), this compound lacks a carbonyl group, rendering it chemically inert to the Maillard reaction—a critical feature when formulating with amine-containing active pharmaceutical ingredients (APIs).

The Polymorphic Landscape

The solid-state physics of this compound is defined by its polymorphism.[1][2] It exists in three primary anhydrous crystalline forms: Alpha (


) , Beta (

)
, and Delta (

)
. Controlling these forms is not academic; it is a matter of product failure versus success.
  • Beta (

    
    ) form:  The thermodynamically stable form.[1][3] It is preferred for long-term storage stability but often exhibits poor compressibility in tableting.
    
  • Delta (

    
    ) form:  Metastable. It possesses superior compressibility due to its specific crystal habit but risks converting to the 
    
    
    
    -form upon exposure to moisture or heat, potentially changing the dissolution profile of the final drug product.
  • Alpha (

    
    ) form:  Often generated during rapid crystallization kinetics (e.g., freeze-drying).
    
Comparative Physicochemical Profile[2][4][5][6]
PropertyBeta (

) Form
Delta (

) Form
Alpha (

) Form
Pharmacological Implication
Thermodynamic Stability High (Stable)Low (Metastable)Intermediate

is the target for shelf-life;

conversion risks physical instability.
Melting Point (DSC) ~166.5°C~155°C~166.0°CLower MP of

indicates higher free energy/reactivity.
Crystal Habit Prismatic/RectangularNeedles/SpherulitesNeedles

needles interlock, improving tablet hardness (compressibility).
Hygroscopicity Non-hygroscopicSlightly higherNon-hygroscopicAll forms are superior to sorbitol for moisture-sensitive APIs.
Visualization: Polymorphic Transitions

The following diagram maps the energy transitions and processing pathways that dictate which polymorph is obtained.

MannitolPolymorphs Solution Aqueous Solution SprayDry Spray Drying (Rapid Evaporation) Solution->SprayDry FreezeDry Lyophilization (Fast Cooling) Solution->FreezeDry SlowCryst Slow Crystallization (Controlled Cooling) Solution->SlowCryst Alpha Alpha (α) Metastable SprayDry->Alpha High Temp Delta Delta (δ) High Compressibility SprayDry->Delta Specific Conditions FreezeDry->Alpha Primary Outcome FreezeDry->Delta Trace Beta Beta (β) Thermodynamically Stable SlowCryst->Beta Equilibrium Alpha->Beta Heat/Moisture (Irreversible) Delta->Beta Granulation/Storage (Irreversible)

Figure 1: Polymorphic landscape of D-mannitol. Note that high-energy processing (Spray Drying) tends to yield metastable forms (


), which relax into the stable 

form over time.

Part 2: Thermodynamic Properties & Lyophilization

This compound is the gold standard bulking agent in lyophilization (freeze-drying) because it crystallizes readily. This is distinct from lyoprotectants (like sucrose or trehalose), which must remain amorphous to stabilize protein structures.

The "Crystalline Skeleton" Mechanism

In a freeze-dried cake, amorphous sugars can collapse (shrink) if the temperature exceeds their glass transition (


). This compound, by crystallizing, forms a rigid scaffold that physically supports the cake, preventing collapse even if the amorphous phase softens.

Critical Process Parameter (CPP): The Annealing Step To ensure this compound provides this support, it must be fully crystallized during the freezing step.

  • Protocol Insight: If this compound is not fully crystallized during freezing, it may crystallize during primary drying (causing vial breakage due to volume expansion) or during storage (releasing hydrate water into the cake, degrading the API).

  • Solution: An annealing step (holding the product at -15°C to -20°C for 2-4 hours) is mandatory to maximize crystallization before vacuum is applied.

Solubility and Hygroscopicity

This compound is uniquely non-hygroscopic compared to its isomer, sorbitol.

  • Critical Relative Humidity (CRH): this compound does not absorb significant moisture until ~98% RH at 25°C.

  • Implication: It is the excipient of choice for hydrolytically unstable drugs (e.g., aspirin, omeprazole) because it does not act as a moisture reservoir.

Table 2: Solubility Profile (Aqueous)

Temperature (°C) Solubility ( g/100g Water)
20 ~18
40 ~30
60 ~50
80 ~85

Note: The steep solubility curve necessitates precise temperature control during granulation to prevent unintended recrystallization.

Part 3: Pharmacology (this compound as API)

When administered intravenously (IV), this compound acts as an osmotic diuretic . Its pharmacological efficacy relies entirely on its colligative properties rather than receptor binding.

Mechanism of Action: The Osmotic Drag[7]
  • Filtration: this compound is a small molecule (182.17 g/mol ) that is freely filtered by the renal glomerulus.

  • No Reabsorption: Unlike glucose, the renal tubules possess no transport mechanism to reabsorb this compound.[7]

  • Osmotic Gradient: The presence of this compound in the tubule increases the osmolality of the filtrate.[8]

  • Water Retention: Water is retained in the tubule (or pulled from the peritubular capillaries) to maintain osmotic equilibrium, leading to high-volume urine output.

This same mechanism applies to the Blood-Brain Barrier (BBB). This compound creates an osmotic gradient that pulls water from edematous brain tissue into the plasma, reducing Intracranial Pressure (ICP).[7][8][9]

OsmoticDiuresis Blood Systemic Circulation (High this compound Conc.) Glomerulus Glomerulus (Filtration) Blood->Glomerulus Freely Filtered Tubule Renal Tubule (Lumen) Glomerulus->Tubule This compound enters filtrate Tubule->Blood Reabsorption BLOCKED Urine Urine Output (Diuresis) Tubule->Urine Water retained in lumen increases volume Tissue Brain Parenchyma (Edema) Tissue->Blood Water drawn out (Osmotic Gradient)

Figure 2: Mechanism of Osmotic Diuresis and ICP Reduction.[8][9] The inability of the tubule to reabsorb this compound forces water retention in the urine.[7][8]

Part 4: Experimental Protocols

Protocol A: Polymorph Identification via DSC

Objective: To distinguish between the stable


-form and metastable 

-form in a raw material lot. Principle: The

-form melts at a lower temperature (~155°C) than the

-form (~166°C).[10]

Workflow:

  • Sample Prep: Weigh 2-5 mg of this compound powder into a standard aluminum pan. Crimp non-hermetically (allow for gas escape).

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 180°C.

  • Analysis:

    • Observe the onset of the endothermic melting peak.

    • Result: A single peak at ~166°C confirms pure

      
      . A pre-peak or shoulder at ~155°C indicates 
      
      
      
      contamination.
    • Expert Note: Do not grind the sample heavily before analysis; mechanical stress can induce polymorphic transitions (

      
      ).
      
Protocol B: Determination of Critical Relative Humidity (Sorption Isotherm)

Objective: To validate this compound as a suitable excipient for a moisture-sensitive API.

Workflow:

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle:

    • Step 1: Dry sample at 0% RH / 25°C for 2 hours to establish dry mass (

      
      ).
      
    • Step 2: Ramp RH from 0% to 95% in 5% or 10% increments.

    • Step 3: Hold at each step until mass change (

      
      ) is < 0.002% per minute.
      
  • Data Interpretation:

    • Plot Mass Change (%) vs. % RH.

    • Pass Criteria: this compound should show < 1.0% mass gain up to 90% RH.

    • Fail Criteria: A sharp vertical spike in mass before 90% RH indicates deliquescence or amorphous content crystallizing.

References

  • Kaialy, W. (2016). Physical and chemical properties of this compound: Implications for pharmaceutical applications. International Journal of Pharmaceutics. Link

  • United States Pharmacopeia (USP). this compound Monograph.[6] USP-NF.[11] Link

  • Costantino, H. R., et al. (1998). Effect of this compound crystallization on the stability of lyophilized protein formulations. Journal of Pharmaceutical Sciences. Link

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. CRC Press.[6] Link

  • Burger, A., et al. (2000). Polymorphism of this compound.[1][5][12][13][14] Journal of Pharmaceutical Sciences. Link

  • Merck Millipore. (2025). This compound Excipient Technical Data Sheet. Link

Sources

The Pharmacokinetics of Intravenous Mannitol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacokinetic properties of intravenous mannitol, a hyperosmotic agent of critical importance in clinical settings for the reduction of intracranial and intraocular pressure. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of this compound's disposition in the body with practical, field-proven insights into its experimental evaluation.

Introduction: The Physicochemical and Therapeutic Landscape of this compound

This compound is a six-carbon sugar alcohol that is poorly absorbed when administered orally, necessitating intravenous administration for systemic effects.[1] Its primary mechanism of action is as an osmotic diuretic.[2] Upon intravenous infusion, this compound is confined to the extracellular space and is minimally metabolized, leading to an increase in the osmolarity of the glomerular filtrate. This osmotic gradient hinders the tubular reabsorption of water, resulting in diuresis.[2] This fundamental principle underpins its therapeutic applications in managing cerebral edema and elevated intracranial pressure (ICP).

Mechanism of Action: A Dual Approach to Pressure Reduction

The efficacy of this compound in reducing elevated intracranial pressure stems from two primary mechanisms:

  • Plasma Hypertonicity: The introduction of this compound into the systemic circulation creates a hypertonic state in the plasma relative to the brain parenchyma. This osmotic gradient facilitates the movement of water from the brain tissue into the intravascular compartment, thereby reducing cerebral edema.[2]

  • Rheological Effects: this compound also exerts beneficial effects on blood viscosity, promoting plasma expansion and improving cerebral oxygen delivery. This can lead to a compensatory cerebral vasoconstriction through autoregulation, which in turn decreases cerebral blood volume and intracranial pressure.

The interplay of these mechanisms is crucial for the rapid and effective reduction of ICP in clinical scenarios such as traumatic brain injury and neurosurgery.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

A thorough understanding of the ADME properties of this compound is fundamental to its safe and effective use.

Absorption

As this compound is administered intravenously, the complexities of gastrointestinal absorption are bypassed, leading to immediate and complete bioavailability in the systemic circulation.

Distribution

Following intravenous administration, this compound rapidly distributes into the extracellular fluid. The volume of distribution of this compound has been reported to be approximately 34.3 L.[2] It is important to note that under normal physiological conditions, this compound does not readily cross the blood-brain barrier.

Metabolism

This compound undergoes minimal metabolism in the liver, with only a small fraction being converted to glycogen.[2] Its pharmacological activity is primarily attributed to the parent compound.

Excretion

The primary route of elimination for this compound is renal excretion. It is freely filtered by the glomeruli and undergoes very limited tubular reabsorption.[2] Consequently, the clearance of this compound is closely related to the glomerular filtration rate (GFR). In healthy individuals, approximately 80% of an administered dose is excreted unchanged in the urine within 3 hours.[1]

Pharmacokinetic Parameters of Intravenous this compound
ParameterValueSource(s)
Volume of Distribution (Vd) ~34.3 L[2]
Metabolism Minimal (hepatic, to glycogen)[2]
Primary Route of Elimination Renal[2]
Excretion ~80% unchanged in urine within 3 hours[1]
Half-life (t½) ~4.7 hours (oral administration)[2]

Note: The provided half-life is for oral administration and may differ for intravenous administration.

Experimental Protocols for Pharmacokinetic Characterization

The following sections detail robust methodologies for the preclinical and analytical evaluation of this compound's pharmacokinetics. These protocols are designed to be self-validating systems, ensuring the integrity and reproducibility of the generated data.

In Vivo Pharmacokinetic Study in a Rodent Model

The rat is a commonly used and well-characterized model for preclinical pharmacokinetic studies. This protocol outlines a typical study design for evaluating the pharmacokinetic profile of intravenous this compound in rats.[3][4]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound solution for injection (e.g., 20% w/v)

  • Anesthetic (e.g., isoflurane)

  • Catheters (for jugular vein and carotid artery cannulation)

  • Syringes and infusion pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Metabolic cages for urine collection

  • Centrifuge

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the laboratory conditions for at least one week prior to the study.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat and surgically implant catheters into the jugular vein (for drug administration) and carotid artery (for blood sampling).

    • Allow the animals to recover from surgery before proceeding with the study.

  • Dosing:

    • Administer a single intravenous bolus dose of this compound (e.g., 1 g/kg) via the jugular vein catheter over a fixed period (e.g., 1-2 minutes).

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the carotid artery catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-dose.

    • Immediately transfer the blood samples into EDTA-coated tubes and place them on ice.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Urine Collection:

    • House the rats in metabolic cages for the collection of urine at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose.

    • Measure the volume of urine collected at each interval and store an aliquot at -80°C for analysis.

Causality Behind Experimental Choices:

  • Fasting: Ensures that food does not interfere with the drug's pharmacokinetics.

  • Catheterization: Allows for precise intravenous administration and repeated, stress-free blood sampling.

  • Serial Blood Sampling: Provides a detailed concentration-time profile necessary for accurate pharmacokinetic modeling.

  • Urine Collection: Enables the assessment of renal clearance and the extent of unchanged drug excretion.

Bioanalytical Method: Quantification of this compound in Plasma and Urine by HPLC

A validated high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound in biological matrices.[5][6][7]

Objective: To develop and validate a reliable HPLC method for the determination of this compound concentrations in rat plasma and urine.

Instrumentation and Reagents:

  • HPLC system with a Refractive Index (RI) or UV detector (following derivatization)

  • Amino or specialized carbohydrate analysis column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Internal standard (e.g., sorbitol)

  • Reagents for protein precipitation (e.g., trichloroacetic acid or acetonitrile)

Chromatographic Conditions (Example):

  • Column: InertSphere Sugar-2 (9 μm, 300 x 7.8 mm I.D.)[7]

  • Mobile Phase: Water[7]

  • Flow Rate: 0.5 mL/min[7]

  • Column Temperature: 85 °C[7]

  • Detector: Refractive Index (RI) at 40 °C[7]

  • Injection Volume: 20 μL[7]

Sample Preparation:

  • Plasma:

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of cold acetonitrile (containing the internal standard) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

  • Urine:

    • Thaw the urine samples.

    • Dilute the urine samples with the mobile phase (containing the internal standard) to bring the this compound concentration within the calibration curve range.

    • Filter the diluted samples through a 0.22 µm filter before injection.

Method Validation:

The bioanalytical method must be validated in accordance with regulatory guidelines such as those from the FDA and EMA.[8][9][10][11][12][13][14][15][16] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of endogenous components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively. The coefficient of variation (CV) should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[9]

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision.

  • Stability: The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study are used to determine the key pharmacokinetic parameters of this compound.

Objective: To analyze the plasma concentration-time data to characterize the pharmacokinetic profile of this compound.

Methodology:

  • Non-Compartmental Analysis (NCA):

    • NCA is a model-independent method used to calculate key pharmacokinetic parameters directly from the concentration-time data.

    • Parameters calculated include:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Compartmental Analysis:

    • Compartmental modeling involves fitting the concentration-time data to a mathematical model that describes the body as a series of interconnected compartments.

    • For this compound, a two- or three-compartment model often best describes its disposition.[17]

    • This approach provides a more detailed understanding of the drug's distribution and elimination kinetics.

    • Software such as Phoenix WinNonlin or R packages can be used for this analysis.[18]

Visualizing Key Processes

Diagrams are essential for a clear understanding of complex biological and experimental processes.

Mechanism of Action of this compound

cluster_blood Bloodstream cluster_brain Brain Parenchyma cluster_kidney Kidney IV this compound IV this compound Increased Plasma Osmolality Increased Plasma Osmolality IV this compound->Increased Plasma Osmolality Brain Water Brain Water Increased Plasma Osmolality->Brain Water Draws water out Glomerular Filtration Glomerular Filtration Increased Plasma Osmolality->Glomerular Filtration Filtered Reduced Water Reabsorption Reduced Water Reabsorption Glomerular Filtration->Reduced Water Reabsorption Diuresis Diuresis Reduced Water Reabsorption->Diuresis

Caption: Osmotic diuretic action of intravenous this compound.

Experimental Workflow for Pharmacokinetic Study

Animal Preparation Animal Preparation IV this compound Administration IV this compound Administration Animal Preparation->IV this compound Administration Serial Blood Sampling Serial Blood Sampling IV this compound Administration->Serial Blood Sampling Urine Collection Urine Collection IV this compound Administration->Urine Collection Sample Processing Sample Processing Serial Blood Sampling->Sample Processing Urine Collection->Sample Processing HPLC Analysis HPLC Analysis Sample Processing->HPLC Analysis Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis HPLC Analysis->Pharmacokinetic Data Analysis

Sources

The discovery and original applications of mannitol in medicine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mannitol (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is a six-carbon sugar alcohol (polyol) that transitioned from a botanical curiosity to a cornerstone of renal physiology and neurocritical care.[1][2][3][4] Discovered in the early 19th century, its medical utility remained dormant until the mid-20th century, when it was identified as the ideal "inert solute" for measuring glomerular filtration rate (GFR). This technical guide reconstructs the scientific causality behind this compound’s rise, detailing its isolation, its pivotal role in defining renal clearance, and its translation into the gold standard for managing intracranial pressure (ICP).

Chemical Identity & Biosynthesis

The Molecule

This compound is the reduced form of mannose. Unlike glucose, it lacks a carbonyl group, rendering it a polyol. This structural difference is critical: it prevents the molecule from crossing cell membranes via insulin-dependent glucose transporters, confining it to the extracellular space—a property that underpins its entire pharmacological profile.

Historical Isolation (1806)

Joseph Louis Proust, a French chemist, first isolated this compound in 1806 from the flowering ash (Fraxinus ornus). The substance was known as "manna," a dried sap used historically as a mild laxative. Proust’s isolation was not merely an extraction; it was the identification of a distinct chemical entity separate from sugar.

Figure 1: Historical Isolation Workflow (Proust, 1806)

Mannitol_Isolation Fraxinus Fraxinus ornus (Flowering Ash) Incision Bark Incision Fraxinus->Incision Exudate Manna Exudate (Dried Sap) Incision->Exudate Harvest Ethanol Boiling Ethanol Extraction Exudate->Ethanol Solubilization Cooling Cooling Phase Ethanol->Cooling Precipitation Crystals Crystalline this compound (Needle-like) Cooling->Crystals Purification

Caption: Schematic representation of the original isolation of this compound from Fraxinus ornus sap, relying on differential solubility in hot alcohol.

The Physiological Probe (1940s)

Before this compound was a drug, it was a tool. In the 1930s and 40s, renal physiologist Homer Smith sought a substance to measure Glomerular Filtration Rate (GFR) accurately.[5]

The Search for the Ideal Solute

Smith required a molecule that met four strict criteria:

  • Freely filtered at the glomerulus.

  • Biologically inert (not metabolized).

  • Neither reabsorbed nor secreted by the renal tubules.

  • Non-toxic.

While Inulin was the gold standard, it was difficult to assay and scarce. Urea was reabsorbed, making it inaccurate. This compound emerged as the superior practical alternative. It was freely filtered and underwent negligible reabsorption (<10%).

Table 1: Comparative Properties of Early Renal Markers

PropertyInulinUreaThis compound
Molecular Weight ~5000 Da60 Da182 Da
Glomerular Filtration Freely FilteredFreely FilteredFreely Filtered
Tubular Handling No reabsorption~50% Reabsorption<10% Reabsorption
Metabolism InertMetabolizedInert
Clinical Utility Gold Standard (Research)Poor (Variable)Ideal (Clinical)

Expert Insight: The choice of this compound was not accidental. Its molecular weight (182 Da) is small enough for free filtration but its polarity prevents passive back-diffusion across the tubular epithelium, unlike urea.

The Clinical Pivot (1960s)

The transition from diagnostic tool to therapeutic agent occurred in the early 1960s, driven by two distinct medical needs: preventing renal failure and reducing brain swelling.

Renal Protection (The Barry Protocol)

In 1961, Barry and Cohen demonstrated that "mannitolization" could prevent acute renal failure (ARF) during high-risk surgeries (e.g., aortic aneurysm repair).

  • Mechanism: By acting as an osmotic diuretic, this compound maintained tubular flow even during hypotension, preventing the accumulation of toxins and the collapse of tubules (acute tubular necrosis).

Neurosurgery: The Shift from Urea

In the 1950s, Javid and Settlage successfully used hypertonic urea to reduce Intracranial Pressure (ICP).[6] However, urea had a low reflection coefficient (


), meaning it eventually crossed the Blood-Brain Barrier (BBB), leading to "rebound" edema.
  • The Breakthrough: In 1960/1961 , researchers (notably Scharfetter ) introduced hypertonic this compound.

  • Why this compound Won: With a reflection coefficient of

    
    , this compound is far more effective at remaining in the intravascular space, creating a sustained osmotic gradient without the severe rebound seen with urea.
    

Mechanistic Pathways

This compound operates via two distinct mechanisms to lower ICP. Understanding this duality is critical for optimizing dosing timing.

  • Rheological Effect (Immediate): this compound expands plasma volume, reducing blood viscosity. This improves Cerebral Blood Flow (CBF). Through autoregulation, healthy brain vessels constrict to maintain constant flow, thereby reducing Cerebral Blood Volume (CBV) and ICP.[7]

  • Osmotic Effect (Delayed): this compound creates a gradient across the BBB, drawing water from the parenchyma into the vasculature.

Figure 2: Dual Mechanism of Action in Intracranial Hypertension

Mannitol_Mechanism This compound IV this compound Administration Viscosity Decreased Blood Viscosity (Rheology) This compound->Viscosity Immediate (<15 min) Osmolality Increased Plasma Osmolality This compound->Osmolality Delayed (15-30 min) CBF_Increase Increased Cerebral Blood Flow (CBF) Viscosity->CBF_Increase Autoregulation Autoregulatory Vasoconstriction CBF_Increase->Autoregulation If Autoregulation Intact CBV_Decrease Decreased Cerebral Blood Volume Autoregulation->CBV_Decrease ICP_Drop REDUCTION IN INTRACRANIAL PRESSURE CBV_Decrease->ICP_Drop Gradient Osmotic Gradient (Blood > Brain) Osmolality->Gradient WaterShift Water Efflux from Parenchyma Gradient->WaterShift Requires Intact BBB WaterShift->ICP_Drop

Caption: The dual pathway of this compound: rapid rheological vasoconstriction and delayed osmotic dehydration.

Original vs. Modern Protocols

The original applications often utilized massive doses that are now considered hazardous due to the risk of renal failure (osmotic nephrosis).

Table 2: Evolution of this compound Protocols

ParameterOriginal Protocol (c. 1960s)Modern Guideline (2020s)
Indication "Prophylactic" for Renal Failure & ICP"Therapeutic" for Acute Herniation/ICP
Dose 1.0 – 2.0 g/kg (Bolus)0.25 – 1.0 g/kg (Bolus)
Administration Continuous Infusion often usedIntermittent Bolus ONLY
Target Osmolarity Often disregardedKeep < 320 mOsm/L
Renal Safety Believed to prevent failureKnown cause of AKI (Osmotic Nephrosis)

Protocol Validation (Self-Correcting Step): When administering this compound, Serum Osmolality must be measured before each subsequent dose.

  • Rule: If Osmolality > 320 mOsm/kg, HOLD dose.

  • Reasoning: Above this threshold, the risk of acute tubular necrosis (ATN) exceeds the benefit of ICP reduction.

References

  • Proust, J.L. (1806). "Sur le sucre de manne" (On the sugar of manna). Annales de Chimie, 57, 143.

  • Smith, H.W., et al. (1940).[8] "The measurement of the filtration rate in normal and diseased kidneys."[9] Journal of Clinical Investigation, 19(5), 751-764. Link

  • Javid, M., & Settlage, P. (1956). "Effect of urea on cerebrospinal fluid pressure in human subjects." Journal of the American Medical Association, 160(11), 943-949. Link

  • Barry, K.G., & Cohen, A. (1961). "Mannitolization. I. The prevention and treatment of oliguria of acute renal failure." New England Journal of Medicine, 264, 967-971. Link

  • Wise, B.L., & Chater, N. (1962). "The value of hypertonic this compound solution in decreasing brain mass and lowering cerebrospinal-fluid pressure." Journal of Neurosurgery, 19(12), 1038-1043. Link

Sources

A Technical Guide to the Foundational Research on Mannitol's Effects on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Osmotic Revolution in Ophthalmology

Elevated intraocular pressure (IOP) stands as a critical risk factor for glaucomatous optic neuropathy, a leading cause of irreversible blindness. The management of acute, perilous spikes in IOP—as seen in conditions like acute angle-closure glaucoma—necessitates rapid and effective intervention to prevent permanent vision loss.[1] The introduction of hyperosmotic agents, particularly intravenous mannitol, marked a paradigm shift in the emergency management of these conditions. This guide delves into the core scientific principles and foundational research that established this compound as an indispensable tool in ophthalmology. We will explore its mechanism of action, the pivotal experimental data that validated its efficacy, and the standardized protocols derived from this foundational work, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

The Core Principle: Harnessing Osmosis for Ocular Decompression

The therapeutic effect of this compound is rooted in a fundamental biophysical principle: osmosis. Osmotic diuretics function by increasing the osmolarity of the plasma, thereby creating a gradient that draws water from extravascular spaces into the bloodstream.[2]

This compound: An Ideal Hyperosmotic Agent

This compound, a six-carbon sugar alcohol, possesses several key properties that make it an exemplary agent for this purpose:

  • Pharmacological Inertness: It is minimally metabolized in the body.

  • Extracellular Confinement: When administered intravenously, this compound is largely confined to the extracellular fluid compartment and does not readily cross the blood-brain or blood-ocular barriers.[3][4]

  • Rapid Renal Excretion: It is freely filtered by the glomeruli and rapidly excreted in the urine, carrying with it a significant volume of water in a process known as osmotic diuresis.[5]

This combination of properties allows this compound to transiently increase plasma osmolality, establishing the necessary gradient to dehydrate ocular tissues without being retained in the body.

Mechanism of Action: Dehydrating the Vitreous Humor

The primary mechanism by which intravenous this compound lowers IOP is by increasing the tonicity of the blood plasma.[3] This creates an osmotic gradient across the blood-ocular barrier, drawing water out of the eye's vitreous humor and into the intravascular space.[3][6] This reduction in the volume of the vitreous body leads to a decrease in overall ocular volume and, consequently, a reduction in intraocular pressure.[3][7]

Some research also suggests a secondary, central mechanism where osmoreceptors in the hypothalamus are stimulated, leading to a decrease in aqueous humor production.[6]

Mannitol_Mechanism_of_Action Figure 1: this compound's Osmotic Mechanism for IOP Reduction This compound IV this compound Administration Plasma Increased Plasma Osmolality This compound->Plasma Enters bloodstream Gradient Osmotic Gradient Established Plasma->Gradient Barrier Intact Blood-Ocular Barrier Water Water moves from Vitreous to Plasma Gradient->Water Drives fluid shift Vitreous Vitreous Humor (Lower Osmolality) Vitreous->Gradient Volume Reduced Vitreous Volume Water->Volume IOP Decreased Intraocular Pressure (IOP) Volume->IOP Experimental_Workflow Figure 2: Workflow for Preclinical IOP Studies A Subject Acclimation & Anesthesia B Establish IV Access (Peripheral Vein) A->B C Baseline IOP Measurement (T0) B->C D Administer IV this compound (e.g., 1g/kg over 30 min) C->D E Serial IOP Monitoring (T15, T30, T60, T90, T120) D->E F Concurrent Blood Sampling (Serum Osmolality) D->F G Data Analysis: ΔIOP vs. Time E->G F->G

Caption: Figure 2: Workflow for Preclinical IOP Studies.

Quantitative Data from Clinical Studies

Human trials have consistently validated the findings from preclinical models. Intravenous this compound is shown to produce a significant and rapid reduction in IOP in patients with acute glaucoma and in perioperative settings. [8][9] A meta-analysis of several studies demonstrated significant IOP reductions at multiple time points following this compound administration. [8]The effect is observable within minutes and typically lasts for up to 6 hours. [3]

Time Point Post-Infusion Mean IOP Reduction (from Baseline)
30 Minutes 19% [8][9]
60 Minutes 16.7% [8][9]
90 Minutes 24.3% [8][9]
2 Hours 27.4% [8][9]
3 Hours 30.8% [8][9]
4 Hours 30% [8][9]
Table 1: Summary of Mean Intraocular Pressure Reduction Over Time Following Intravenous this compound Administration in Vitrectomized Eyes. Data synthesized from a 2024 meta-analysis. [8][9] Studies comparing vitrectomized (eyes where the vitreous has been removed) and non-vitrectomized eyes found that this compound effectively reduces IOP in both groups, supporting its robust mechanism of action across different ocular conditions. [8][9][10]

Standardized Clinical Protocol for Acute IOP Reduction

The foundational research has culminated in a well-established clinical protocol for the emergency administration of this compound. This protocol is designed to maximize efficacy while minimizing risks.

Indication: Acute angle-closure glaucoma or other forms of acutely elevated IOP refractory to other therapies. [1][3] Protocol Steps:

  • Patient Assessment: Before administration, contraindications must be ruled out. These include severe renal impairment, severe heart failure, and pulmonary edema. [1]Baseline urea and electrolytes should be checked, but administration should not be delayed awaiting results in an emergency. [1]2. Dosage and Preparation: The standard dosage ranges from 0.25 g/kg to 2 g/kg. [3]A common clinical dose is 1 g/kg. [6]this compound is typically supplied as a 10% or 20% solution. [1][11]The solution must be inspected for crystals, which can form at low temperatures. If present, the solution should be warmed gently until they dissolve. [1]3. Administration:

    • The dose is administered intravenously via a large peripheral vein over 30 to 60 minutes. [3]Rapid infusion can be harmful and may cause venous irritation. [1] * An in-line filter (15 micron) is required in the administration set to prevent any undissolved crystals from entering the bloodstream. [1]4. Monitoring:

    • Vital signs (blood pressure, heart rate) should be monitored every 15 minutes during the infusion and for 30 minutes post-infusion. [1] * The IV insertion site must be closely monitored for signs of inflammation or extravasation. [1] * Fluid balance and urine output should be monitored, especially if repeat doses are required. [1]5. Post-Infusion Care: The patient's IOP is re-checked to assess the therapeutic response. The treating ophthalmologist determines the need for further intervention.

Conclusion: An Enduring Legacy in Ocular Therapeutics

The foundational research on this compound established a vital therapeutic principle: the safe and effective manipulation of osmotic gradients to manage sight-threatening elevations in intraocular pressure. Through meticulous preclinical studies and validating clinical trials, the mechanism, efficacy, and safety of intravenous this compound were clearly defined. The resulting protocols have become a cornerstone of emergency ophthalmic care, preventing vision loss for countless patients. For scientists and researchers in drug development, the story of this compound serves as a powerful example of how applying fundamental physiological principles can lead to enduring and impactful medical interventions.

References

  • Effect of Intravenous this compound on Intraocular Pressure Changes in Vitrectomized Silicon-Oil-Filled and Non Vitrectomized Eyes: A Prospective Comparative Study. (2022). Peshawar Medical College.
  • Effect of Intravenous this compound on Intraocular Pressure Changes in Vitrectomized and Non-Vitrectomized Eyes: A Systematic Review and Meta-Analysis. (2024). PubMed.
  • Optimizing this compound Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences. (2023).
  • This compound. (2024).
  • Intravenous this compound to reduce raised intra-ocular pressure (Guidelines). (2022). Right Decisions.
  • Effect of this compound and furosemide on blood-brain osmotic gradient and intracranial pressure. (1983). PubMed.
  • Effect of Intravenous this compound on Intraocular Pressure Changes in Vitrectomized and Non-Vitrectomized Eyes: A Systematic Review and Meta-Analysis. (2024).
  • Osmotic Diuretics (this compound)
  • Efficacy of this compound in Lowering Intraocular Pressure in Vitrectomized Eyes: A Detailed Analysis. (2024). YouTube.
  • This compound. (2024). LITFL - CCC Pharmacology.
  • Evaluation of the Effect of Intravenous this compound and Hypertonic Saline on Intraocular Pressure and Biometry Parameters in Anesthetized Horses With Experimentally Increased Intracranial Pressure. (2021).
  • Ocular biometry changes after this compound administration in vitrectomized and non-vitrectomized eyes: A prospective, compar
  • Tracing history of glaucoma drugs. (2018). Ophthalmology Times.
  • Prospective study on the role of preoperative this compound in capsulorhexis and reducing intraoperative complications in primary angle-closure disease surgery. (2021). PubMed Central.
  • Symposium on Glaucoma: Hyperosmotic Agents in Glaucoma. (1970).

Sources

Methodological & Application

Application Notes and Protocols: A Researcher's Guide to Mannitol-Induced Blood-Brain Barrier Opening in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven protocol for the transient and reversible opening of the blood-brain barrier (BBB) in rodent models using hyperosmotic mannitol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision points, ensuring experimental success and reproducibility. Our focus is on establishing a self-validating system through meticulous technique and a deep understanding of the procedure's biological impact.

Introduction: The Challenge of the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semi-permeable interface that meticulously regulates the passage of substances between the circulatory system and the central nervous system (CNS). This critical function protects the brain from harmful agents but also presents a formidable obstacle to the delivery of therapeutic agents for a wide range of neurological disorders.

One of the most established methods for transiently increasing the permeability of the BBB is through the intra-arterial infusion of a hyperosmotic agent, most commonly this compound.[1] This technique, when performed correctly, allows for the temporary and targeted delivery of therapeutics that would otherwise be excluded from the brain parenchyma.

The Mechanism of Osmotic Blood-Brain Barrier Disruption

The intracarotid infusion of a hypertonic this compound solution creates an osmotic gradient across the cerebral microvasculature.[1][2] This gradient draws water out of the endothelial cells that form the BBB, causing them to shrink.[2][3] The cellular shrinkage leads to the temporary opening of the tight junctions between these cells, thereby increasing the permeability of the barrier to circulating molecules.[1][3] The BBB typically begins to close within minutes and is generally considered to have returned to its normal state within a few hours.[4][5][6]

It is important to note that this procedure also induces a transient sterile inflammatory and innate immune response in the brain, characterized by the release of cytokines and chemokines and the activation of microglia and astrocytes.[7] Researchers should consider this inflammatory component when designing their experiments and interpreting their results.

Mannitol_BBB_Opening_Mechanism cluster_1 Brain Parenchyma This compound Hyperosmotic this compound Infusion Endothelial_Cells Endothelial Cells (Tight Junctions Intact) This compound->Endothelial_Cells Creates Osmotic Gradient Neuron Neuron/Glia Shrunken_Endothelial_Cells Shrunken Endothelial Cells (Tight Junctions Open) Endothelial_Cells->Shrunken_Endothelial_Cells Water Efflux & Cell Shrinkage Shrunken_Endothelial_Cells->Neuron Agent Reaches CNS Therapeutic_Agent Therapeutic Agent Therapeutic_Agent->Shrunken_Endothelial_Cells Paracellular Transport

Caption: Mechanism of this compound-induced blood-brain barrier disruption.

Experimental Parameters and Considerations

The success and reproducibility of this compound-induced BBB opening are highly dependent on several critical parameters, including the concentration of the this compound solution, the rate of infusion, and the duration of the infusion.[8][9] These parameters often require optimization based on the specific rodent species and strain being used.

ParameterRat (Sprague-Dawley)MouseRationale & Key Considerations
This compound Concentration 25% (w/v)25% (w/v)A 25% solution is standard for achieving sufficient hyperosmolarity.[8] Ensure any precipitates are dissolved by warming the solution before use.[8]
Infusion Route Internal Carotid Artery (ICA)Internal Carotid Artery (ICA)Direct infusion into the carotid artery is necessary for targeted, hemispheric BBB opening.[1][7]
Infusion Rate 0.25 ml/s/kg for 20s[4] or 0.6 ml/min[10]0.15 ml/min for 1 min[8]This is a critical parameter. Rates that are too low will not achieve BBB opening, while excessive rates can cause vascular damage.[8][9] Real-time monitoring with MRI can aid in optimizing the infusion rate.[8][9]
Timing of Agent Delivery Within 5 minutes of this compound infusion[4]Within minutes of this compound infusionThe BBB begins to close rapidly. Therapeutic agents should be administered promptly to maximize CNS delivery.[4]

Detailed Step-by-Step Protocol

This protocol outlines the key stages of the procedure, from pre-operative preparation to post-operative care. All surgical procedures must be performed using aseptic techniques and in accordance with institutional animal care and use committee (IACUC) guidelines.[11][12]

Pre-Operative Preparation
  • Animal Acclimation: Allow animals to acclimate to the facility for at least 3-5 days prior to surgery.[11]

  • Anesthesia: Anesthetize the rodent using an approved protocol (e.g., isoflurane inhalation or a ketamine/xylazine intraperitoneal injection).[13][14][15] Rodents do not need to be fasted before surgery.[11][12]

  • Surgical Area Preparation: Prepare a clean and uncluttered surgical area.[11] Sterilize all surgical instruments.[8]

  • Animal Preparation: Once the animal is fully anesthetized, shave the fur from the ventral neck region.[13] Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[11][13]

Surgical Procedure: Internal Carotid Artery Cannulation

The goal of this surgical procedure is to isolate the internal carotid artery (ICA) for the infusion of this compound.

  • Incision: Make a midline incision in the neck to expose the trachea and surrounding muscles.[16]

  • Muscle Dissection: Gently separate the sternohyoid muscles to reveal the common carotid artery (CCA), which lies lateral to the trachea.[16]

  • Artery Isolation: Carefully dissect the CCA from the surrounding connective tissue and the vagus nerve. The CCA will bifurcate into the external carotid artery (ECA) and the ICA.

  • Ligation: Ligate the ECA and the pterygopalatine artery (a branch of the ECA) to direct the infusate towards the ICA and into the brain.[10]

  • Catheter Insertion: Place temporary ligatures around the CCA. Make a small incision in the CCA and insert a catheter (e.g., PE-10 for mice, VAH-PU-C20 for rats) filled with heparinized saline.[10][17] Advance the catheter tip to the bifurcation of the CCA, ensuring it is directed into the ICA.

  • Secure Catheter: Secure the catheter in place with the ligatures.

Surgical_Workflow Start Start: Anesthetize Rodent Prep Prepare Surgical Site Start->Prep Incision Midline Neck Incision Prep->Incision Expose_CCA Expose Common Carotid Artery (CCA) Incision->Expose_CCA Isolate_Arteries Isolate ECA and ICA Expose_CCA->Isolate_Arteries Ligate_ECA Ligate External Carotid Artery (ECA) Isolate_Arteries->Ligate_ECA Insert_Catheter Insert Catheter into CCA, directed to ICA Ligate_ECA->Insert_Catheter Infuse_this compound Infuse 25% this compound Solution Insert_Catheter->Infuse_this compound Deliver_Agent Deliver Therapeutic Agent (within 5 min) Infuse_this compound->Deliver_Agent Verify_Opening Verify BBB Opening (e.g., Evans Blue) Deliver_Agent->Verify_Opening Post_Op Suture and Post-Operative Care Verify_Opening->Post_Op

Caption: Experimental workflow for this compound-induced BBB opening.

This compound Infusion and Therapeutic Agent Delivery
  • This compound Infusion: Using a syringe pump, infuse the 25% this compound solution at the predetermined rate and duration (see Table 1).

  • Therapeutic Agent Administration: Immediately following the this compound infusion (ideally within 5 minutes), administer the therapeutic agent.[4] The route of administration (e.g., intracarotid or intravenous) will depend on the experimental design.

Verification of Blood-Brain Barrier Opening

It is crucial to verify that the BBB has been successfully opened. A common and straightforward method is the use of Evans blue dye.

  • Evans Blue Injection: Administer a 2% Evans blue solution (in saline) intravenously (e.g., 4 ml/kg).[18] Evans blue binds to serum albumin and will extravasate into the brain parenchyma only if the BBB is compromised.[18]

  • Perfusion and Dissection: After a circulation time of approximately 30-60 minutes, perfuse the animal with saline to remove the dye from the vasculature.[18]

  • Visualization: Dissect the brain. Successful BBB opening in one hemisphere will be indicated by a distinct blue staining in that hemisphere, while the contralateral hemisphere should remain unstained.

  • Quantification (Optional): The amount of Evans blue extravasation can be quantified by homogenizing the brain tissue and measuring the absorbance of the supernatant.[18][19]

While Evans blue is a widely used marker, it is important to be aware of its limitations, and for more detailed studies, other methods such as sodium fluorescein or imaging techniques like MRI with contrast agents may be more appropriate.[19]

Post-Operative Care

Proper post-operative care is essential for animal welfare and the validity of the experimental data.

  • Wound Closure: Suture the incision in layers.

  • Recovery: Place the animal in a clean, warm, and dry environment until it has fully recovered from anesthesia.[11][20][21] Do not return an animal to its home cage with conscious cage mates until it is fully ambulatory.[11][20][21]

  • Analgesia: Administer analgesics as described in your approved animal protocol.[11] Major survival surgeries typically require at least 48 hours of analgesic coverage.[11]

  • Monitoring: Monitor the animal daily for at least 7 days for signs of infection, weight loss, or distress.[8][20] Maintain detailed post-operative records.[20][21]

Potential Complications and Troubleshooting

  • Neurological Deficits: If the infusion rate is too high or the procedure is prolonged, it can lead to neurological sequelae.[4] Careful optimization of the infusion parameters is key to avoiding this.

  • Inconsistent BBB Opening: Variability in vascular anatomy can lead to inconsistent results.[8][9] Using real-time MRI guidance to adjust the infusion rate can improve reproducibility.[8][9][22]

  • Edema: Excessive this compound leakage into the brain parenchyma can cause edema.[10] This is more likely with higher doses and longer infusion times.[10]

Conclusion

The use of hyperosmotic this compound to open the blood-brain barrier is a powerful technique for enabling the delivery of therapeutic agents to the central nervous system in rodent models. Success with this procedure hinges on a thorough understanding of the underlying mechanism, meticulous surgical technique, and careful optimization of key experimental parameters. By following the detailed protocols and guidelines presented in this document, researchers can achieve reliable and reproducible BBB opening, thereby advancing the development of novel therapies for neurological diseases.

References

  • Blood-brain barrier disruption using this compound: time course and electron microscopy studies. PubMed.[Link]

  • This compound. StatPearls - NCBI Bookshelf - NIH.[Link]

  • Blood–brain barrier opening by intracarotid artery hyperosmolar this compound induces sterile inflammatory and innate immune responses. PNAS.[Link]

  • Modeling hyperosmotic blood–brain barrier opening within human tissue-engineered in vitro brain microvessels. PubMed Central.[Link]

  • Cardiovascular effects of this compound infusion : a comparison study performed on mouse and human. CORE.[Link]

  • Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic this compound in mice under real-time MRI guidance. PubMed Central.[Link]

  • Label-Free Assessment of this compound Accumulation Following Osmotic Blood–Brain Barrier Opening Using Chemical Exchange Saturation Transfer Magnetic Resonance Imaging. MDPI.[Link]

  • Assessment of this compound-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance. MDPI.[Link]

  • Real-Time MRI Guidance for Reproducible Hyperosmolar Opening of the Blood-Brain Barrier in Mice. Frontiers.[Link]

  • Guidelines for rodent survival surgery. AWS.[Link]

  • Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic this compound in mice under real-time MRI guidance | Request PDF. ResearchGate.[Link]

  • This compound. LITFL - CCC Pharmacology.[Link]

  • Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic this compound in mice under real-time MRI guidance. Springer Nature Experiments.[Link]

  • Surgical Instruction: Left Ventricular Pressure via Carotid in Rat. ADInstruments.[Link]

  • Assessment of this compound-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance. PubMed Central.[Link]

  • Rodent Post-operative Care (Mice). Queen's University.[Link]

  • Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? PMC - PubMed Central.[Link]

  • Guidelines for Rodent Survival Surgery. NIH OACU.[Link]

  • Rodent Surgery (Pre-, Peri-, and Post-Operative Procedures). National University of Singapore.[Link]

  • Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model. PubMed Central.[Link]

  • Use of Evans Blue to monitor Blood Brain Barrier Permeability. Biocompare.[Link]

  • Adult Rodent Anesthesia SOP. UBC Animal Care Services.[Link]

  • Schematic of mechanism of blood–brain barrier disruption by... ResearchGate.[Link]

  • Surgery – carotid artery cannulation. MMPC.org.[Link]

  • Intracarotid infusion of hypertonic this compound changes permeability of blood-brain barrier to methotrexate in rats. PubMed.[Link]

  • Guidelines for Rodent Surgery & Completion of Post-Operative Records. Florida State University.[Link]

  • Visualizing the Gatekeeper: Evan's Blue Dye-Based Assessment of Blood-Brain Barrier Permeability in Adult Zebrafish. JoVE.[Link]

  • Mouse Anesthesia: The Art and Science. Research Compliance and Integrity.[Link]

  • Aseptic rodent surgery and postoperative care. University of California, Santa Barbara.[Link]

  • Vascular Catheterizations in Rodents. Charles River Laboratories.[Link]

  • (PDF) Visualizing the Gatekeeper: Evan's Blue Dye-Based Assessment of Blood-Brain Barrier Permeability in Adult Zebrafish. ResearchGate.[Link]

  • Carotid artery & jugular vein cannulation. MedCrave online.[Link]

  • Using Evans Blue Dye to Determine Blood-Brain Barrier Integrity in Rodents. PubMed.[Link]

Sources

Application of mannitol in the formulation of spray-dried protein powders.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Engineering Inhalable Biologics & Stable Dry Powders Version: 2.0 (Scientific & Industrial Application)

Abstract

This guide details the strategic application of mannitol as a structural excipient in spray-dried protein formulations.[1][2][3][4][5][6][7][8] While amorphous sugars (e.g., trehalose, sucrose) are the gold standard for protein stabilization via water replacement, they often yield cohesive, hygroscopic powders unsuitable for pulmonary delivery or bulk handling.[9][2] this compound is introduced to provide a crystalline backbone , enhancing powder flow, aerosol performance (Fine Particle Fraction), and physical stability. However, its tendency to crystallize poses a risk of phase separation and protein destabilization. This protocol defines the formulation space, process parameters, and characterization workflows required to balance biological integrity with powder mechanics .

Scientific Foundation: The this compound Paradox

To use this compound effectively, one must master its phase behavior during rapid solvent evaporation.

Mechanism of Action

In spray drying, this compound serves a distinct role compared to lyoprotectants:

  • The Structural Engineer (this compound): Unlike sucrose, this compound has a strong propensity to crystallize during the millisecond timescale of spray drying. This crystallization creates a rigid, non-hygroscopic particle surface that reduces cohesiveness and improves dispersibility (crucial for Dry Powder Inhalers - DPIs).

  • The Phase Separation Challenge: As the droplet evaporates, this compound and the protein (plus any co-stabilizers) compete for solubility. If this compound crystallizes too rapidly, it can exclude the protein to the particle surface, exposing it to shear stress and air-liquid interface tension.

  • Polymorphism: this compound exists in three primary polymorphs (

    
    , 
    
    
    
    ,
    
    
    ).[9]
    • 
      -form:  Most stable, thermodynamically preferred.
      
    • 
      -form:  Metastable, often formed under rapid kinetics.
      
    • 
      -form:  Least stable, often induced by the presence of proteins (impurities) interfering with crystal lattice formation.
      
The "Dual-Excipient" Strategy

Rarely is this compound used as the sole excipient for sensitive proteins. The industry standard is the Amorphous-Crystalline Composite :

  • Crystalline Phase (this compound): Provides bulk, rigidity, and flow.

  • Amorphous Phase (Sucrose/Trehalose + Protein): The protein remains trapped in a glass-like matrix of amorphous sugar, which stabilizes the protein structure via hydrogen bonding.

Mechanistic Pathway Diagram

SprayDryingMechanism Feed Liquid Feed (Protein + this compound + Sucrose) Atomization Atomization (Droplet Formation) Feed->Atomization Evaporation Solvent Evaporation (Saturation Reached) Atomization->Evaporation PhaseSep Phase Separation Evaporation->PhaseSep Concentration > Solubility Outcome1 Rapid Crystallization (this compound Core / Protein Shell) *Risk of Instability* PhaseSep->Outcome1 High this compound Ratio (>80%) Outcome2 Co-Amorphous System (Glassy Matrix) *Stable but Hygroscopic* PhaseSep->Outcome2 High Protein/Sucrose Ratio Outcome3 Controlled Composite (Crystalline Skeleton + Amorphous Domains) *Ideal for DPI* PhaseSep->Outcome3 Optimized Ratio (e.g. 4:1)

Caption: Particle formation pathways. The goal is "Outcome 3," balancing physical structure with protein stabilization.

Formulation Protocol

Ratio Optimization (The "Golden" Ratios)

Do not use a fixed ratio blindly. Screen the following formulation spaces based on your target profile.

Formulation TypeTarget ProfileRecommended Ratio (w/w)Rationale
Inhalable (DPI) High FPF, DispersibleThis compound:Protein (4:1 to 5:1) High this compound content ensures crystallinity for aerosolization.
Bulk Stabilization Long-term StabilityThis compound:Sucrose:Protein (4:1:1) This compound provides bulk; Sucrose stabilizes protein; Protein is the load.
High Concentration High PotencyThis compound:Protein (1:1) Risk of amorphous this compound; requires tight moisture control.
Pre-Formulation Checklist (Go/No-Go)

Before spray drying, perform these checks:

  • Solubility: Ensure all components are fully dissolved. This compound solubility drops significantly in the presence of high ethanol concentrations (if using co-solvents).

  • Tg Measurement: Measure the Glass Transition Temperature (

    
    ) of the amorphous fraction (Protein + Sucrose). Your spray drying Outlet Temperature (
    
    
    
    ) must be
    
    
    to prevent stickiness, unless intentional crystallization is desired.

Spray Drying Process Protocol

Equipment Baseline: BUCHI B-290 (Lab Scale) or equivalent.

Process Parameters Setup

The following parameters are optimized for a standard aqueous protein-mannitol formulation.

ParameterSettingImpact / Reason
Inlet Temperature (

)
110°C – 140°C Higher

increases efficiency but risks thermal denaturation. 120°C is a safe starting point for BSA/IgG.
Outlet Temperature (

)
60°C – 75°C CRITICAL CONTROL POINT. Must be low enough to protect protein, but high enough to drive this compound crystallization if desired.
Aspirator (Air Flow) 100% (~35 m³/h) Maximize to ensure rapid separation of powder from air in the cyclone.
Pump Rate (Feed) 2 – 5 mL/min Adjust to maintain the target

. Higher feed rate = Lower

.
Atomizer Gas Flow 600 – 700 L/h High atomization energy produces smaller droplets (

), essential for inhalation.
Step-by-Step Workflow
  • System Equilibration: Run the spray dryer with Deionized (DI) water for 15 minutes until

    
     and 
    
    
    
    stabilize.
  • Feed Transition: Switch from water to the protein formulation. Note:

    
     may drop slightly due to solids content; adjust pump speed to compensate.
    
  • Collection: Monitor the cyclone. If powder sticks to the walls (sticky point), your

    
     is likely above the formulation's 
    
    
    
    . Action: Increase Aspirator or Decrease Pump Rate immediately.
  • Shutdown: Switch back to DI water to flush the nozzle (prevents clogging), then turn off heater.

Characterization & Validation (Post-Drying)

You must validate that the this compound crystallized and the protein remained stable.

Solid State Analysis (XRD & DSC)
  • X-Ray Diffraction (XRD):

    • Goal: Confirm this compound Polymorph.[10]

    • Signatures:

      • 
        -form: Peaks at 
        
        
        
        .[9]
      • 
        -form: Peaks at 
        
        
        
        .[9]
      • 
        -form: Peak at 
        
        
        
        .
    • Pass Criteria: Sharp crystalline peaks for this compound; Halo pattern for protein.

  • DSC:

    • Look for the melting endotherm of this compound (~166°C).

    • Look for the

      
       of the protein/sucrose phase.
      
Protein Stability Assays
  • SEC-HPLC: Quantify aggregates. Compare liquid feed vs. reconstituted powder. Limit: < 2% increase in aggregates.

  • Activity Assay: Specific to your protein (e.g., ELISA, enzymatic activity).

Aerosol Performance (For DPIs)
  • Technique: Next Generation Impactor (NGI).[2]

  • Metric: Fine Particle Fraction (FPF) – % of particles

    
    .
    
  • Target: FPF > 50% indicates excellent inhalability.

Experimental Workflow Diagram

Workflow Start Start: Formulation Design (this compound : Protein : Co-excipient) Solubility Dissolution & Filtration (0.22 µm filter) Start->Solubility SD Spray Drying (Tin=120°C, Tout=70°C) Solubility->SD Analysis Post-Process Analysis SD->Analysis XRD XRD/DSC (Check Crystallinity) Analysis->XRD SEC SEC-HPLC (Check Aggregation) Analysis->SEC NGI NGI/SEM (Check Aerodynamics) Analysis->NGI Decision Pass/Fail? XRD->Decision SEC->Decision NGI->Decision

Caption: Standardized workflow for validating this compound-based protein powders.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Powder is sticky/Yield < 50%

is too high (above

).
Decrease Pump Rate or lower

. Add more this compound (to raise composite

).
High Protein Aggregation Surface exclusion or thermal stress.Add surfactant (Polysorbate 20/80) to protect interface. Add Sucrose. Reduce

.
Low FPF (Poor Aerosol) Particles too large or fused.Increase Atomization Gas Flow. Ensure this compound is crystallizing (check XRD).
Amorphous this compound Detected Drying too fast or high protein content."Annealing" step: Store powder at elevated humidity (controlled) to induce crystallization, then dry again (Risk: Protein damage). Better: Adjust ratio.

References

  • Vertex AI Search. (2025).[8][10][11] Evaluation of this compound's Crystallization Impact on the Secondary Structure of Spray-Dried rhGH.8[9][2][11]

  • Vertex AI Search. (2025).[8] Influence of protein on this compound polymorphic form produced during co-spray drying.[12][4][8]12[2][3][5][11][13]

  • Vertex AI Search. (2023). Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation.[2][3]2[9][2][5][11]

  • Vertex AI Search. (2025).[8][10][11] this compound-sucrose mixtures--versatile formulations for protein lyophilization.[14]14[9][2][11]

  • Vertex AI Search. (2023). Optimization of Spray Drying Process Parameters for the Preparation of Inhalable this compound-Based Microparticles.13[9][2][11]

Sources

Application Note: Quantitative Assessment of Intestinal Permeability via Urinary Mannitol Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous protocol for measuring intestinal permeability using Mannitol , typically administered alongside Lactulose (The Dual-Sugar Absorption Test).[1] While Lactulose assesses paracellular "leakiness," this compound serves as the critical reference molecule, measuring transcellular absorptive capacity and functional surface area.

Why this compound? this compound is a monosaccharide (182 Da) that is passively absorbed through aqueous pores in the epithelial cell membrane (transcellular) or small paracellular pores.[2] In healthy intestines, it is absorbed in proportion to the villous surface area. In conditions like Celiac disease or villous atrophy, this compound absorption decreases. Conversely, in "leaky gut" (barrier dysfunction), large molecules like Lactulose permeate more freely.[3] Therefore, the Lactulose/Mannitol (L/M) Ratio is the gold standard metric, correcting for confounding variables such as gastric emptying, intestinal transit time, and renal clearance.

Physiological Principle

To interpret the data correctly, one must understand the differential transport mechanisms.

  • This compound (182 Da): Markers of absorptive surface area. Crosses via transcellular aqueous pores.

  • Lactulose (342 Da): Marker of barrier integrity. Crosses via paracellular tight junctions (only when compromised).

Diagram 1: Differential Transport Mechanism

IntestinalTransport cluster_lumen Intestinal Lumen cluster_barrier Epithelial Barrier This compound This compound (182 Da) (Small Monosaccharide) Transcellular Transcellular Pathway (Aqueous Pores) This compound->Transcellular Passive Diffusion Lactulose Lactulose (342 Da) (Large Disaccharide) Paracellular Paracellular Pathway (Tight Junctions) Lactulose->Paracellular Restricted Passage Blood Systemic Circulation Transcellular->Blood Paracellular->Blood Urine Urine Excretion (0-5 Hour Collection) Blood->Urine Renal Filtration

Caption: this compound permeates primarily via transcellular aqueous pores, reflecting surface area, whereas Lactulose is restricted to paracellular leakage.

Pre-Analytical Protocol

Critical Control Point: The validity of this test relies heavily on patient preparation to minimize endogenous sugar interference and ensure standardized transit time.

Patient Preparation
  • Fasting: Patients must fast for 8 hours prior to the test (water permitted).[4][5]

  • Dietary Restrictions (24h prior): Avoid foods high in this compound or lactulose (e.g., mushrooms, cauliflower, stone fruits, sugar-free gum/candies, and dairy if lactose intolerant).

  • Medication Washout: Avoid NSAIDs (aspirin, ibuprofen) and alcohol for 24-48 hours, as these transiently increase permeability.

The Challenge Solution

Prepare the solution immediately before administration. Standard clinical research dosages are:

ComponentDosagePurpose
L-Mannitol 1.0 g Absorptive Surface Area Marker
Lactulose 5.0 g Paracellular Integrity Marker
Water 100 mL Solvent (Osmolarity control)

Note: Some pediatric protocols use reduced dosages (e.g., 0.2 g/kg this compound), but the 5g/1g ratio is standard for adults [1].

Experimental Workflow

This protocol utilizes a 0–5 hour urine collection window, which specifically targets small intestinal permeability.[6] Collections extending beyond 6 hours risk measuring colonic permeability, confounding the results [2].

Diagram 2: Clinical Workflow

Workflow Step1 1. Baseline Void (Discard Urine) Step2 2. Ingest Solution (5g Lac / 1g Man) Step1->Step2 T=0 hr Step3 3. Hydration (Water after 2h) Step2->Step3 T=2 hr Step4 4. Collection (Pool all urine 0-5h) Step3->Step4 T=0 to 5 hr Step5 5. Aliquot & Freeze (-80°C) Step4->Step5 Analysis

Caption: The 5-hour collection window is critical to isolate small intestinal absorption from colonic events.

Step-by-Step Procedure
  • T=0 (Baseline): Patient empties bladder completely. Discard this urine.

  • Ingestion: Patient drinks the 100mL challenge solution.

  • Collection Phase (0–5 Hours):

    • Collect ALL urine passed during the next 5 hours into a single container containing a preservative (e.g., Thymol or Chlorhexidine) to prevent bacterial degradation of sugars.

    • Hydration: Patient should drink 1 cup of water at T=2 hours to ensure urine flow.

  • T=5 (Final Void): At exactly 5 hours, patient empties bladder into the collection container.

  • Processing:

    • Measure and record Total Urine Volume (Critical for calculating total recovery).

    • Mix well.

    • Aliquot 10 mL into a cryovial.

    • Store at -80°C until analysis.

Analytical Methodology: LC-MS/MS

While HPLC-PAD (Pulsed Amperometric Detection) was historically used, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is now the preferred method due to superior sensitivity and specificity [3].

Sample Preparation
  • Thaw urine samples at room temperature and vortex.

  • Dilution: Dilute urine 1:50 or 1:100 with 50% Acetonitrile (ACN) in water.

  • Internal Standard (IS): Add 13C-Mannitol (or Raffinose) to all samples to correct for matrix effects.

  • Centrifugation: Spin at 10,000 x g for 10 mins to remove particulates.

  • Filter: Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions

Sugars are highly polar and difficult to retain on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

ParameterSetting
Column HILIC (e.g., BEH Amide or ZIC-HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 80% B to 50% B over 5 mins
Flow Rate 0.3 mL/min
Ionization ESI Negative Mode (Electrospray Ionization)
Detection MRM (Multiple Reaction Monitoring)
MRM Transitions

Monitor the following transitions (specifics may vary by instrument):

  • This compound: m/z 181.1

    
     89.0 (Quantifier)
    
  • Lactulose: m/z 341.1

    
     161.0
    
  • IS (13C-Mannitol): m/z 182.1

    
     90.0
    

Data Analysis & Interpretation

Calculation

Do not report raw concentration (mg/mL). You must calculate the Percentage of Recovery .[7]


The L/M Ratio

Calculate the ratio of the recovery percentages:


Sources

Mannitol as a Versatile Excipient in Solid-Dose Drug Formulation: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Mannitol in Modern Pharmaceutical Formulation

In the landscape of pharmaceutical excipients, this compound has emerged as a front-runner for the development of robust solid oral dosage forms. This sugar alcohol, a polyol, is no longer considered a mere bulking agent but a multifunctional excipient that offers solutions to a myriad of formulation challenges.[1][2][3] Its rising popularity can be attributed to a unique combination of physicochemical properties that make it highly desirable for processes ranging from direct compression and wet granulation to lyophilization.[4]

This guide provides an in-depth exploration of this compound's application in solid-dose formulation, moving beyond a simple recitation of its properties to a detailed analysis of its performance in various manufacturing processes. We will delve into the causality behind its selection, provide field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals in their formulation endeavors.

The Physicochemical Landscape of this compound: A Foundation for Formulation Success

This compound's utility as an excipient is rooted in its distinct chemical and physical characteristics. Understanding these properties is paramount to harnessing its full potential.

Key Physicochemical Attributes of this compound
PropertyDescriptionSignificance in Formulation
Chemical Inertness This compound is a non-reducing sugar alcohol, making it highly compatible with a wide range of active pharmaceutical ingredients (APIs), including those susceptible to Maillard reactions.[1][5]Minimizes the risk of drug-excipient interactions, enhancing the stability of the final product.[1][2]
Low Hygroscopicity This compound exhibits very low moisture uptake, even at high relative humidity.[6][7]Protects moisture-sensitive APIs from degradation, improves the physical and chemical stability of the formulation, and contributes to a longer shelf life.[1][3][6]
High Solubility This compound is readily soluble in water.[6][7]Can enhance the dissolution of poorly soluble APIs and facilitates rapid disintegration of the dosage form.[6]
Pleasant Taste and Mouthfeel It has a mild sweet taste and a negative heat of solution, which imparts a cooling sensation in the mouth.[3][5]Excellent for taste-masking bitter APIs and is widely used in chewable and orally disintegrating tablets (ODTs).[1][5]
Polymorphism This compound exists in several polymorphic forms (α, β, and δ), with the β form being the most stable. Different polymorphs exhibit distinct mechanical properties.[8]The choice of polymorph can significantly impact tabletability and compaction behavior. For instance, the δ polymorph has shown superior tableting properties in some studies.[8]

This compound in Action: Core Applications in Solid-Dose Manufacturing

This compound's versatility allows for its use in a variety of manufacturing processes. The choice of this compound grade is critical and depends on the specific application and desired final product attributes.

Direct Compression (DC): A Streamlined Approach

Direct compression is a preferred method for tablet manufacturing due to its simplicity and cost-effectiveness. This compound, particularly spray-dried grades, is an excellent excipient for this process.

Causality of Selection: Spray-dried this compound possesses superior flowability and compressibility compared to its crystalline counterparts.[9][10] The particle engineering involved in spray drying creates spherical particles with a porous internal structure, which facilitates strong inter-particle bonding during compaction, leading to robust tablets.

Protocol: Direct Compression of a Model Formulation using Spray-Dried this compound

Objective: To prepare tablets with good hardness and low friability via direct compression.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Spray-Dried this compound (e.g., Parteck® M 200)

  • Crospovidone (as disintegrant)

  • Magnesium Stearate (as lubricant)

Equipment:

  • V-blender

  • Rotary tablet press

  • Hardness tester

  • Friabilator

  • Disintegration tester

Methodology:

  • Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.

  • Blending:

    • Add the API, spray-dried this compound, and crospovidone to a V-blender.

    • Blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication:

    • Add magnesium stearate to the blender.

    • Blend for an additional 3-5 minutes. Note: Over-blending with the lubricant can negatively impact tablet hardness and dissolution.

  • Compression:

    • Transfer the final blend to the hopper of the tablet press.

    • Compress the blend into tablets using appropriate tooling and compression force to achieve the target tablet weight and hardness.

  • In-Process Quality Control (IPQC):

    • Monitor tablet weight, thickness, and hardness at regular intervals.

    • Perform friability and disintegration tests on a representative sample of tablets.

Self-Validation: The protocol's success is validated by achieving tablets with consistent weight, hardness within the target range (e.g., 80-120 N), friability of less than 1%, and a disintegration time that meets the specified criteria (e.g., less than 15 minutes for immediate-release tablets).

Diagram: Direct Compression Workflow

DirectCompression cluster_prep Preparation cluster_process Processing cluster_qc Quality Control Sieving Sieving (API, this compound, Disintegrant) Blending Blending Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression IPQC In-Process Quality Control (Weight, Hardness, Friability) Compression->IPQC FinalTablets Final Tablets IPQC->FinalTablets

Caption: A streamlined workflow for direct compression using this compound.

Wet Granulation: Enhancing Flow and Content Uniformity

For formulations where direct compression is not feasible due to poor flow or a high drug load, wet granulation is employed.[5] this compound is a suitable filler-binder for this process, particularly for moisture-sensitive APIs, due to its low hygroscopicity.[5]

Causality of Selection: During wet granulation, a portion of the this compound dissolves in the granulation fluid and recrystallizes upon drying, forming solid bridges between particles.[11] This creates granules with improved flowability and compressibility. The choice of this compound polymorph can be critical; for instance, the δ-polymorph can offer excellent binding properties in wet granulation.[5]

Protocol: High-Shear Wet Granulation with this compound

Objective: To produce granules with improved flow and compressibility for subsequent tableting.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Crystalline this compound

  • Povidone K30 (as binder)

  • Purified Water (as granulation fluid)

  • Microcrystalline Cellulose (as filler)

  • Croscarmellose Sodium (as disintegrant)

  • Magnesium Stearate (as lubricant)

Equipment:

  • High-shear granulator

  • Fluid bed dryer

  • Sieve/mill

  • Blender

  • Tablet press

Methodology:

  • Dry Mixing: Add the API, this compound, microcrystalline cellulose, and a portion of the croscarmellose sodium to the high-shear granulator bowl. Mix for 5 minutes at a low impeller speed.

  • Granulation:

    • Prepare the binder solution by dissolving povidone K30 in purified water.

    • While the impeller is running at a high speed and the chopper is on, slowly add the binder solution to the dry mix.

    • Continue mixing until granules of the desired consistency are formed (endpoint determination can be based on power consumption or visual inspection). For low-shear processes, 15-20% water is often recommended, while high-shear processes may require 20-25%.[5]

  • Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules until the loss on drying (LOD) is within the specified range (e.g., < 2%).

  • Milling: Mill the dried granules through an appropriate screen to achieve the desired particle size distribution.

  • Final Blending:

    • Transfer the milled granules to a blender.

    • Add the remaining portion of the croscarmellose sodium and blend for 10 minutes.

    • Add the magnesium stearate and blend for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets.

Self-Validation: Successful granulation is indicated by a significant improvement in the bulk density and flowability (e.g., Carr's Index or Hausner Ratio) of the blend compared to the initial powder mix. The final tablets should meet all quality attributes.

Diagram: Wet Granulation Process Flow

WetGranulation DryMixing Dry Mixing (API, this compound, Fillers) Granulation Wet Granulation (Binder Addition) DryMixing->Granulation Drying Drying (Fluid Bed Dryer) Granulation->Drying Milling Milling Drying->Milling FinalBlending Final Blending (with Lubricant & Disintegrant) Milling->FinalBlending Compression Tablet Compression FinalBlending->Compression

Caption: Key stages of the wet granulation process utilizing this compound.

Lyophilization (Freeze-Drying): Ensuring Stability of Biologics and Sensitive Molecules

In lyophilization, this compound serves as a crystalline bulking agent, providing an elegant and stable cake structure to the final product.[12][13]

Causality of Selection: this compound crystallizes during the freezing step of lyophilization, which allows for drying at higher temperatures, thereby shortening the process time.[13] The crystalline structure provides mechanical support to the amorphous phase containing the API, preventing collapse of the cake.[12] It is crucial to control the crystallization of this compound, as the presence of different crystalline forms can impact the stability of the final product.[14]

Protocol: Lyophilization of a Protein Formulation with this compound

Objective: To produce a stable, porous, and easily reconstitutable lyophilized cake.

Materials:

  • Protein API

  • This compound

  • Trehalose (as a lyoprotectant)

  • Polysorbate 80 (as a surfactant)

  • Buffer (e.g., Histidine)

  • Water for Injection (WFI)

Equipment:

  • Lyophilizer (Freeze-dryer)

  • Sterile vials and stoppers

Methodology:

  • Formulation Preparation:

    • Dissolve the buffer components, this compound, trehalose, and polysorbate 80 in WFI.

    • Gently add the protein API and ensure complete dissolution.

    • Sterile filter the final solution.

  • Filling: Aseptically fill the sterile solution into vials.

  • Lyophilization Cycle:

    • Freezing: Load the vials into the lyophilizer. Cool the shelves to a temperature that ensures complete freezing of the solution (e.g., -40°C). An annealing step (holding at a temperature just below the eutectic point) may be included to promote complete crystallization of the this compound.

    • Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.

    • Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature further to remove any residual bound water from the product.

  • Stoppering and Sealing: Once the cycle is complete, the vials are stoppered under vacuum or partial vacuum and then sealed.

Self-Validation: A successful lyophilization cycle results in a uniform and elegant cake with low residual moisture content. The reconstituted product should be clear, free of particulates, and the protein should retain its activity and stability.

Diagram: Lyophilization Cycle with this compound

Lyophilization Formulation Formulation & Filling Freezing Freezing (Crystallization of this compound) Formulation->Freezing PrimaryDrying Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying Stoppering Stoppering & Sealing SecondaryDrying->Stoppering

Caption: The stages of a typical lyophilization cycle featuring this compound.

Conclusion: A Strategic Partner in Formulation Development

This compound's multifaceted nature makes it a strategic choice for formulators seeking to develop high-quality, stable, and patient-friendly solid dosage forms.[4] Its inertness, low hygroscopicity, and excellent organoleptic properties, combined with its processability in direct compression, wet granulation, and lyophilization, solidify its position as a cornerstone excipient in modern pharmaceutical development. By understanding the underlying scientific principles of its functionality and carefully selecting the appropriate grade for the intended application, researchers and scientists can leverage the full potential of this compound to overcome formulation hurdles and accelerate the path to market.

References

  • Ankit Cellulose. (2025, January 4). This compound in the Pharmaceutical Industry: Applications and Benefits. [Link]

  • MDPI. (n.d.). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. [Link]

  • Pharma's Almanac. (2020, October 6). The Application of this compound In Wet Granulation. [Link]

  • Roquette. (n.d.). Crystalline this compound as filler in wet granulation. [Link]

  • American Pharmaceutical Review. (n.d.). This compound as an Excipient for Lyophilized Injectable Formulations. [Link]

  • ResearchGate. (n.d.). Influence of common excipients on the crystalline modification of freeze-dried this compound. [Link]

  • RxList. (n.d.). Pharmaceutical Applications for this compound: An Overview. [Link]

  • Pharmainform. (2020, November 2). This compound in tablet formulation. [Link]

  • Taylor & Francis Online. (n.d.). Why is this compound becoming more and more popular as a pharmaceutical excipient in solid dosage forms?. [Link]

  • Adisun Corporation. (n.d.). This compound as Pharmaceutical Excipient. [Link]

  • National Institutes of Health. (2022, October 7). Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders. [Link]

  • AIR Unimi. (n.d.). Evaluation of different types of this compound for dry granulation by roller compaction. [Link]

  • National Institutes of Health. (n.d.). This compound. [Link]

  • Roquette. (n.d.). Compaction Stability of Spray-Dried this compound's. [Link]

  • Pharmaceutical Technology. (2008, January 23). Peer-Reviewed Technical Note: Influence of Common Excipients on the Crystalline Modification of Freeze-Dried this compound. [Link]

Sources

Application Notes & Protocols for the Administration of Mannitol in Clinical Trials for Cerebral Edema

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Cerebral Edema and the Role of Osmotic Therapy

Cerebral edema, the accumulation of excess fluid in the brain's intracellular or extracellular spaces, is a life-threatening complication of various neurological injuries, including traumatic brain injury (TBI), stroke, and intracerebral hemorrhage. This swelling increases intracranial pressure (ICP), which can lead to reduced cerebral blood flow, brain ischemia, and herniation, causing severe neurological damage or death. The primary goal in managing cerebral edema is to reduce ICP while maintaining adequate cerebral perfusion pressure (CPP).

For decades, mannitol, a sugar alcohol, has been a cornerstone of hyperosmolar therapy for managing elevated ICP.[1] Its administration creates an osmotic gradient that draws free water from the brain parenchyma into the intravascular space, thereby reducing brain volume and lowering ICP.[2][3] This document provides a detailed protocol for the administration of this compound in a clinical trial setting, emphasizing scientific integrity, patient safety, and data-driven decision-making.

Core Mechanism of Action: A Dual Approach to ICP Reduction

This compound's efficacy in reducing cerebral edema stems from two primary mechanisms, which occur in sequence:

  • Immediate Rheological Effect: Upon intravenous administration, this compound immediately expands plasma volume and reduces blood viscosity by decreasing hematocrit and enhancing red blood cell deformability.[3] This improved blood fluidity leads to a reflexive cerebral vasoconstriction to maintain constant blood flow, which in turn decreases cerebral blood volume and provides an initial, rapid reduction in ICP.[3]

  • Delayed Osmotic Effect: The primary and more sustained effect begins as this compound, which does not readily cross the blood-brain barrier (BBB), establishes an osmotic gradient between the plasma and the brain tissue.[3] This gradient drives the movement of water from the brain's extracellular space into the capillaries, effectively dehydrating the brain tissue and leading to a significant reduction in cerebral edema and ICP.[1][3] This effect typically begins within 15 to 30 minutes of administration and can last for 1.5 to 6 hours.[1][4]

cluster_0 Mechanism of this compound Action This compound IV this compound Administration plasma Increased Plasma Osmolality & Reduced Blood Viscosity This compound->plasma diuresis Osmotic Diuresis in Kidneys This compound->diuresis gradient Osmotic Gradient Across Blood-Brain Barrier (BBB) plasma->gradient water_shift Water moves from Brain Parenchyma to Vasculature gradient->water_shift edema_reduction Reduced Cerebral Edema & Brain Volume water_shift->edema_reduction icp_reduction Decreased Intracranial Pressure (ICP) edema_reduction->icp_reduction excretion Increased Water & Electrolyte Excretion diuresis->excretion

Caption: Mechanism of Action of this compound in Reducing Cerebral Edema.

Clinical Trial Protocol Design

A robust clinical trial protocol is essential for evaluating the efficacy and safety of this compound. The following sections outline key considerations.

Subject Selection: Inclusion and Exclusion Criteria

The causality behind subject selection is to isolate the treatment effect in a relevant population while ensuring patient safety.

Inclusion Criteria:

  • Adult patients (e.g., 18-75 years of age) with a diagnosis known to cause cerebral edema (e.g., severe TBI, large territory ischemic stroke, intracerebral hemorrhage).

  • Evidence of intracranial hypertension (e.g., ICP > 20 mmHg) confirmed by invasive monitoring or clear clinical signs of cerebral herniation.

  • Mean arterial pressure > 80 mmHg to ensure adequate cerebral perfusion.[5]

  • Baseline plasma osmolarity < 320 mOsm/kg.[3][5]

Exclusion Criteria:

  • Severe Renal Impairment: Anuria or severe pre-existing renal disease, as this compound is cleared by the kidneys and can cause acute kidney injury (AKI).[1][6]

  • Active Intracranial Bleeding: this compound is contraindicated except during a craniotomy, as it may theoretically increase bleeding by altering vascular dynamics.[1][6][7]

  • Severe Dehydration or Hypovolemia: this compound's diuretic effect can exacerbate these conditions, leading to hemodynamic instability.[1][6][7]

  • Severe Pulmonary Congestion or Edema: this compound causes transient plasma expansion, which can worsen these conditions.[1][7]

  • Progressive Heart Failure: The initial hypervolemia can be detrimental.[1]

Study Drug Formulation and Preparation
  • Concentration: this compound is available in concentrations from 5% to 25%. For acute ICP management, 20% and 25% solutions are primarily used.

  • Crystallization: this compound has a tendency to crystallize at low temperatures. Before administration, the solution must be visually inspected. If crystals are present, the vial should be warmed (e.g., in an 80°C water bath) and shaken vigorously until all crystals are redissolved. The solution must be cooled to body temperature before use.[7]

  • Filtration: For concentrations of 20% or greater, administration through a 0.22-micron in-line filter is required to prevent the infusion of any microscopic crystals.

Step-by-Step Administration Protocol

This protocol is designed to ensure safe and effective delivery while minimizing risks.

Step 1: Baseline Assessment

  • Record baseline vital signs, neurological status (Glasgow Coma Scale), ICP, and CPP.

  • Obtain baseline laboratory samples for serum electrolytes, creatinine, BUN, and osmolality.

Step 2: Dosing Calculation

  • Calculate the patient-specific dose based on body weight. The standard dose for reducing ICP is 0.25 to 1 g/kg.[4][6][7][8] For a clinical trial, a fixed dose within this range (e.g., 0.5 g/kg or 1 g/kg) should be specified in the protocol.

Table 1: this compound Dosing Regimens for Cerebral Edema

Parameter Adult Dose Pediatric Dose Frequency
Initial Dose 0.25 - 1 g/kg[6][8] 1 - 2 g/kg[8] Single bolus

| Maintenance Dose | 0.25 - 0.5 g/kg[4][6] | 0.25 - 0.5 g/kg[4] | Every 4-8 hours as needed based on ICP[5][6] |

Step 3: Preparation for Infusion

  • Ensure the this compound solution is clear and free of crystals.[7]

  • Prepare the infusion using an infusion pump for accurate delivery.

  • If using a concentration >20%, attach an in-line filter to the IV tubing.

Step 4: Intravenous Administration

  • Administer the calculated dose intravenously over a period of 30 to 60 minutes.[4][6] Rapid infusion (<5 minutes) should be avoided as it is associated with a higher risk of hypotension.

  • This compound should be administered via a large peripheral or central vein to minimize irritation.[4]

  • Do not administer this compound with whole blood, as it can cause pseudoagglutination.[1][8]

Step 5: Post-Administration Monitoring

  • Continuously monitor ICP, CPP, and mean arterial pressure.

  • Monitor urine output hourly to assess for diuretic response.

  • Repeat laboratory tests (electrolytes, osmolality) every 4-6 hours.[1]

Monitoring and Safety Assessment: A Self-Validating System

The trustworthiness of a this compound protocol relies on a rigorous monitoring system to ensure efficacy while preventing adverse events. The goal is to keep the patient in a therapeutic window, defined by ICP control and key laboratory values.

cluster_workflow Clinical Trial Workflow: this compound Administration start Patient Meets Inclusion/Exclusion Criteria baseline Record Baseline Vitals, ICP, and Labs start->baseline calculate Calculate this compound Dose (0.25-1 g/kg) baseline->calculate prepare Prepare Infusion (Check for Crystals, Use Filter) calculate->prepare administer Administer IV over 30-60 min prepare->administer monitor_cont Continuous Monitoring (ICP, CPP, Vitals) administer->monitor_cont monitor_lab Monitor Labs q4-6h (Osmolality, Electrolytes) administer->monitor_lab assess_icp ICP Controlled? monitor_cont->assess_icp assess_safety Safety Thresholds Met? (Osm < 320, Renal Fxn) monitor_lab->assess_safety assess_icp->assess_safety Yes hold Hold this compound Re-evaluate Patient assess_icp->hold No continue_protocol Continue Protocol (Repeat Dosing as Needed) assess_safety->continue_protocol Yes assess_safety->hold No end End of Treatment Cycle continue_protocol->end

Caption: Clinical Trial Workflow for this compound Administration.

Efficacy and Hemodynamic Monitoring
  • Intracranial Pressure (ICP): The primary efficacy endpoint. The goal is typically to maintain ICP below 20-22 mmHg.

  • Cerebral Perfusion Pressure (CPP): Calculated as Mean Arterial Pressure (MAP) - ICP. The target is generally 60-70 mmHg to ensure adequate blood flow to the brain.

Laboratory Monitoring for Safety

The key to safe this compound administration is preventing excessive dehydration and renal injury. This is achieved by closely monitoring serum osmolality and renal function.

Table 2: Key Monitoring Parameters and Action Thresholds

Parameter Monitoring Frequency Therapeutic Target Action Threshold (Hold/Discontinue this compound) Rationale
Serum Osmolality Every 4-6 hours[1] < 320 mOsm/kg > 320 mOsm/kg[1][3] Risk of acute kidney injury and CNS toxicity increases significantly above this level.
Osmolar Gap Every 4-6 hours < 20 mOsm/kg > 20 mOsm/kg (Caution advised > 55 mOsm/kg[3][9]) A better predictor of this compound accumulation and potential nephrotoxicity than serum osmolality alone.[9]
Serum Sodium Every 4-6 hours 145-155 mEq/L > 160 mEq/L[3] To avoid severe hypernatremia and associated complications.
Serum Potassium Every 4-6 hours 3.5-5.0 mEq/L < 3.5 or > 5.0 mEq/L This compound can cause both hypo- and hyperkalemia, which can lead to cardiac arrhythmias.[4]
BUN & Creatinine Daily (or more frequently if rising) Baseline Significant increase from baseline To detect early signs of acute kidney injury.

| Urine Output | Hourly | > 0.5 mL/kg/hr | Oliguria or anuria | Indicates potential renal failure or severe dehydration. |

Management of Adverse Events

  • Hypotension: Often caused by excessive diuresis. Manage with intravenous fluids to restore intravascular volume. Slowing the infusion rate can also mitigate this effect.

  • Electrolyte Abnormalities: Both hyponatremia and hypernatremia, as well as hypokalemia, can occur.[4][6] These should be corrected promptly with appropriate IV fluid management.

  • Acute Kidney Injury (AKI): If serum osmolality exceeds 320 mOsm/kg or there is a significant rise in creatinine, this compound should be discontinued.[1]

  • Rebound Cerebral Edema: Prolonged use of this compound can lead to its accumulation in the brain tissue, especially with a compromised BBB. When plasma osmolality falls, this can reverse the osmotic gradient, drawing water back into the brain.[4][7] This is why intermittent bolus dosing is preferred over continuous infusion.[1]

Conclusion

The administration of this compound is a powerful but complex intervention for the management of cerebral edema. Its use in a clinical trial setting demands a protocol built on a deep understanding of its mechanism, a meticulous administration process, and a vigilant, multi-faceted monitoring strategy. By adhering to strict safety thresholds for serum osmolality and renal function, researchers can effectively evaluate the therapeutic potential of this compound while prioritizing patient safety. This self-validating approach ensures that the data generated is both reliable and ethically sound, contributing to the evidence-based practice of neurocritical care.

References

  • Dr.Oracle. (2025, March 17). What is the mechanism of action, dose, route, considerations, contraindications, adverse effects, and nursing considerations for this compound (this compound) in a patient with cerebral edema (cerebral edema) post-trauma (post-traumatic injury)?
  • Dr.Oracle. (2025, September 13). What is the recommended dosage of this compound (this compound) for treating elevated intracranial pressure or cerebral edema?
  • Drugs.com. (2025, December 10). This compound Monograph for Professionals.
  • BMJ Open. This compound for cerebral oedema after acute intracerebral haemorrhage (MACE-ICH): protocol for a prospective, randomised, open-label, blinded-endpoint phase IIb trial.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Journal of Society Medicine. (2023, July 31). Osmolarity Changes after this compound Administration in Cerebral Edema Patients.
  • National Institutes of Health (NIH). Optimizing this compound Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences.
  • U.S. Pharmacist. (2018, January 19). Hyperosmolar Therapy for the Treatment of Cerebral Edema.
  • National Center for Biotechnology Information (NCBI). (2024, June 8). This compound - StatPearls.
  • Neurocritical Care Society. Guidelines for the Acute Treatment of Cerebral Edema in Neurocritical Care Patients.
  • Medscape. Osmitrol (this compound) dosing, indications, interactions, adverse effects, and more.
  • U.S. Food and Drug Administration (FDA). This compound injection - This label may not be the latest approved by FDA.
  • National Center for Biotechnology Information (NCBI) PMC. Guidelines for the Acute Treatment of Cerebral Edema in Neurocritical Care Patients.

Sources

Application of mannitol as a bulking agent in lyophilization processes.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Mannitol as a Crystalline Bulking Agent

Executive Summary

This compound is the gold standard bulking agent for lyophilized pharmaceutical formulations, valued for its high eutectic melting temperature (


) and ability to form elegant, structurally robust cakes. However, its application is frequently misunderstood. Unlike sucrose or trehalose, which serve as amorphous stabilizers (lyoprotectants), this compound functions primarily as a crystalline scaffold.

The Critical Challenge: this compound is polymorphic.[1][2][3][4] It can exist as anhydrous forms (


) or as a hemihydrate (MHH).[4][5] MHH is a process risk; it releases water during storage or secondary drying, potentially degrading moisture-sensitive Active Pharmaceutical Ingredients (APIs).[3][6] Furthermore, uncontrolled crystallization can lead to vial breakage.

This guide details the protocols required to force this compound into its stable anhydrous state, ensuring cake integrity and product safety.

The Physicochemical Rationale

To use this compound effectively, one must distinguish between its behavior in the frozen state versus the dried state.[3]

Bulking vs. Stabilization
  • Amorphous Stabilizers (e.g., Sucrose): Immobilize the protein in a glassy matrix (

    
    ).
    
  • Crystalline Bulking Agents (this compound): Crystallize out of the solution, providing a rigid skeleton that prevents cake collapse during aggressive primary drying.

Key Insight: A common formulation error is relying on this compound for protein stabilization. This compound must crystallize to function as a bulking agent.[3][4][5][7] If it remains amorphous, its low glass transition temperature (


) will dictate a prohibitively slow cycle to avoid collapse.
The Polymorph Trap

This compound exhibits "polymorphic switching" based on cooling rates and annealing temperatures.

  • 
    -form:  Most stable anhydrous form. Desirable.
    
  • 
    -form:  Metastable, often formed during fast freezing.
    
  • Hemihydrate (MHH): Forms when crystallization occurs at low temperatures (

    
    ).[3] Risk:  MHH dehydrates at 
    
    
    
    , releasing water into the sealed vial post-lyophilization [1].

Table 1: Critical Thermal Parameters of this compound

ParameterValueSignificance
Eutectic Melting (

)

Allows high shelf temperatures during primary drying (fast sublimation).
Glass Transition (

)

The limit for amorphous this compound. If not crystallized, drying must occur below this temp.
MHH Transition

Annealing above this temperature promotes anhydrous forms; below promotes MHH.[3]
Recrystallization Exotherm

to

Observed during warming if this compound did not crystallize during cooling.

Pre-Formulation Protocol: Thermal Characterization

Before cycle development, you must validate the crystallization behavior of your specific Formulation Matrix (API + this compound + Buffer).

Objective: Determine if the this compound crystallizes spontaneously or requires annealing.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample: 10-20 µL of liquid formulation in a hermetic aluminum pan.

  • Freezing Step: Ramp down to

    
     at 
    
    
    
    (mimics shelf freezing).
  • Hold: Isothermal for 5 minutes.

  • Warming Step: Ramp up to

    
     at 
    
    
    
    .
  • Analysis:

    • Look for a Recrystallization Exotherm during warming (approx

      
      ). Presence indicates incomplete crystallization during freezing.
      
    • Identify the Eutectic Melt onset (approx

      
      ).
      
Visualization: Formulation Decision Logic

FormulationLogic Start Start: Liquid Formulation (API + this compound) DSC Run DSC Thermal Cycle Start->DSC Exotherm Is Recrystallization Exotherm Observed? DSC->Exotherm YesExo Yes: this compound is Amorphous/Incomplete Exotherm->YesExo Peak at -25°C NoExo No: this compound Fully Crystallized Exotherm->NoExo Flat Baseline Action1 Mandatory: Add Annealing Step to Lyo Cycle YesExo->Action1 Action2 Optional: Annealing recommended for Polymorph Control NoExo->Action2

Figure 1: Decision tree for determining the necessity of an annealing step based on thermal analysis.

Cycle Design: The Annealing Imperative

The most critical process parameter when using this compound is Annealing . This step involves holding the product at a temperature above the glass transition but below the eutectic melt to promote Ostwald ripening and complete crystallization.

Why Anneal?

  • Polymorph Selection: Annealing at

    
     to 
    
    
    
    favors the stable anhydrous forms over MHH [2].
  • Vial Breakage Prevention: Breakage often occurs when amorphous this compound crystallizes rapidly during primary drying, expanding the cake volume against the vial wall. Annealing ensures this expansion happens safely before drying begins.

Protocol: Optimized this compound Lyo Cycle

Step 1: Freezing

  • Ramp to

    
     and hold (equilibration).
    
  • Ramp to

    
     at 
    
    
    
    .
  • Note: Fast cooling can trap this compound in the amorphous state, which is corrected in the next step.

Step 2: Annealing (The Control Step)

  • Ramp up to

    
     to 
    
    
    
    .
  • Hold for 2 to 4 hours.

  • Mechanism:[4][6][8] This temperature is above the MHH transition zone, forcing conversion to anhydrous crystalline forms.

  • Ramp back down to

    
    .[9]
    

Step 3: Primary Drying

  • Set Shelf Temperature (

    
    ) to 
    
    
    
    to
    
    
    .
  • Chamber Pressure: 100–150 mTorr.

  • Benefit: Because this compound is crystalline (

    
    ), you can dry aggressively warm, significantly reducing cycle time compared to sucrose-only formulations.
    

Step 4: Secondary Drying

  • Ramp to

    
     (or higher if protein stability allows).
    
  • Note: If MHH was formed, high temperatures (

    
    ) are needed to dehydrate it, which may damage the protein. This reinforces why preventing MHH via annealing is superior to trying to remove it later [3].
    
Visualization: The Thermal Cycle Profile

LyoCycle cluster_0 Freezing Stage cluster_1 Drying Stage F1 Freezing (-45°C) F2 Annealing (-10°C, 3 hrs) F1->F2 Warming F3 Refreezing (-45°C) F2->F3 Cooling PD Primary Drying (Shelf: 0°C) F3->PD Vacuum On SD Secondary Drying (Shelf: +40°C) PD->SD Ramp

Figure 2: Optimized Lyophilization Cycle highlighting the critical Annealing step to ensure anhydrous crystallization.

Troubleshooting & Risk Mitigation

Vial Breakage
  • Cause: Volume expansion.[10] Water expands upon freezing, but this compound crystallization (especially from MHH to Anhydrous) causes further lattice expansion. If the cake adheres to the glass and expands, the stress shatters the vial base [4].

  • Solution:

    • Strict Annealing: Ensure crystallization happens before the cake solidifies into a rigid mass during drying.

    • Fill Volume: Keep fill volume

      
       of vial capacity.
      
    • Ratio: Maintain a this compound:Sucrose ratio of roughly 4:1 or 3:2. The amorphous sucrose helps disrupt the continuous this compound crystal network, reducing mechanical stress on the glass [5].

Moisture-Induced Instability
  • Issue: High residual moisture in the final cake.

  • Root Cause: Formation of this compound Hemihydrate (MHH).[2][3][4][5][11] MHH holds tightly bound water that does not remove easily during standard secondary drying (

    
    ).
    
  • Verification: Use X-Ray Powder Diffraction (XRD) on the final cake.[12][13]

    • MHH Peaks:

      
      .
      
    • Anhydrous Peaks:

      
      .
      
  • Correction: If MHH is detected, increase the annealing temperature in the next run to

    
     to force the anhydrous transition.
    

References

  • Nunes, C., et al. (2005). "Characterization of this compound polymorphism in freeze-dried solids." Journal of Pharmaceutical Sciences. Link

  • Kim, A.I., et al. (1998). "The physical state of this compound after freeze-drying: Effects of annealing and secondary drying." Journal of Pharmaceutical Sciences. Link

  • Thakral, S., et al. (2022).[11] "this compound hemihydrate in lyophilized protein formulations: Impact of its dehydration during storage." Journal of Pharmaceutical Sciences. Link

  • Jiang, G., et al. (2007).[10] "Vial breakage during freeze-drying: Crystallization of this compound and its impact on vial stress." Journal of Pharmaceutical Sciences. Link

  • Johnson, R.E., et al. (2002).[6] "this compound-sucrose mixtures - Versatile formulations for protein lyophilization." Journal of Pharmaceutical Sciences. Link

Sources

Application Note: Selective Isolation of Staphylococcus aureus using Mannitol Salt Agar (MSA)

[1][2][3][4]

Executive Summary

Mannitol Salt Agar (MSA) is a specialized selective and differential medium used primarily for the isolation and presumptive identification of Staphylococcus aureus from mixed microbial populations. Its utility spans clinical diagnostics, food safety testing, and pharmaceutical environmental monitoring. This guide provides a high-fidelity protocol for MSA usage, grounding experimental steps in their biochemical mechanisms to ensure reproducible results compliant with USP <61>/<62> and FDA BAM standards.

Scientific Principle: Mechanism of Action

To use MSA effectively, one must understand the "Chemical Logic" governing the plate. MSA functions as a binary filter system:

  • The Selective Filter (Osmotic Stress): The medium contains 7.5% Sodium Chloride (NaCl) .[1][2][3][4] This hypertonic environment creates immense osmotic pressure, dehydrating and inhibiting the growth of Gram-negative bacteria (e.g., E. coli) and non-halophilic Gram-positive organisms. Only halotolerant organisms (principally Staphylococci and Micrococci) can survive.

  • The Differential Filter (Fermentation): The medium contains This compound (a sugar alcohol) and Phenol Red (a pH indicator).[1][5][3][6][7]

    • S. aureus ferments this compound anaerobically. This metabolic process generates acidic byproducts, dropping the pH of the surrounding agar below 6.8.[3]

    • Phenol Red transitions from Red (Neutral/Basic)

      
       Yellow (Acidic).[6]
      
    • Non-pathogenic staphylococci (e.g., S. epidermidis) typically utilize peptones rather than fermenting this compound, producing alkaline byproducts (ammonia) that maintain or deepen the red/pink hue.

Visualization: Biochemical Pathway & Logic

MSA_MechanismSampleMixed Sample(Gram +/-)Salt7.5% NaCl(Selective Agent)Sample->SaltInhibitedInhibited Growth(Gram-negatives)Salt->InhibitedOsmotic LysisGrowthHalotolerant Growth(Staphylococci)Salt->GrowthSurvivalThis compoundThis compound SourceGrowth->this compoundFermentationFermentation (+)This compound->FermentationS. aureusNoFermFermentation (-)This compound->NoFermS. epidermidisAcidAcid Production(pH < 6.8)Fermentation->AcidBasePeptone Utilization(Ammonia)NoFerm->BaseYellowYellow Colony/Halo(Presumptive S. aureus)Acid->YellowPhenol Red ShiftPinkPink/Red Colony(CoNS / S. epidermidis)Base->PinkPhenol Red Stable

Figure 1: Logical flow of selective and differential mechanisms within this compound Salt Agar.[6]

Materials and Preparation

While pre-poured plates are common, in-house preparation requires adherence to the specific formula to maintain the 7.5% salt balance.

Formulation (per Liter):

  • Pancreatic Digest of Casein: 5.0 g[1]

  • Peptic Digest of Animal Tissue: 5.0 g[1]

  • Beef Extract: 1.0 g

  • D-Mannitol: 10.0 g [1][5][2][3][7]

  • Sodium Chloride: 75.0 g [1][5][2][3][7]

  • Phenol Red: 0.025 g [1][5][2][3][7]

  • Agar: 15.0 g[1][5][2][3][7]

  • Final pH: 7.4 ± 0.2 at 25°C[1][5][2][7]

Preparation Protocol:

  • Suspend 111g of powder in 1L purified water.

  • Heat to boiling to dissolve completely (Crucial: Salt dissolves slowly; ensure no granules remain before autoclaving).

  • Autoclave at 121°C for 15 minutes.

  • Cool to 45-50°C before pouring into sterile Petri dishes.

  • Storage: Store at 2-8°C. Note: High salt content makes MSA hygroscopic. Seal plates tightly to prevent crystal formation.

Experimental Protocol (Workflow)

This protocol aligns with USP <62> (Microbiological Examination of Non-Sterile Products) and FDA BAM Chapter 12 .

Step 1: Sample Preparation & Enrichment (If required)
  • Direct Plating: For high-burden samples (e.g., abscess swab), streak directly onto MSA.

  • Enrichment (USP <62>): For low-burden pharmaceutical/cosmetic samples, pre-enrich 10g of sample in Soybean-Casein Digest Broth (TSB) at 30-35°C for 18-24 hours. This resuscitates stressed bacteria before salt exposure.

Step 2: Inoculation[9]
  • Allow MSA plates to equilibrate to room temperature (condensation affects surface colony isolation).

  • Using a sterile loop, streak the sample (or enriched broth) using the Quadrant Streak Method to obtain isolated colonies.

  • Critical Technique: Do not stab the agar. Isolate on the surface.

Step 3: Incubation[3][4][9][10][11]
  • Temperature: 30°C to 35°C (USP Standard) or 35°C to 37°C (Clinical Standard).

  • Duration: 18 to 72 hours.[8][9]

    • Note:S. aureus typically appears within 24-48 hours.[10][9] However, stressed cells may require up to 72 hours.

Visualization: Experimental Workflow

MSA_ProtocolStartSample CollectionEnrichEnrichment (Optional)TSB Broth, 30-35°C, 24hStart->EnrichLow Bioburden (USP <62>)StreakInoculationQuadrant Streak on MSAStart->StreakHigh Bioburden (Clinical)Enrich->StreakIncubateIncubation30-35°C for 18-72hStreak->IncubateReadRead ResultsIncubate->ReadConfirmConfirmatory Tests(Coagulase/Latex Agglutination)Read->ConfirmIf Yellow Colonies

Figure 2: Step-by-step workflow for isolation and confirmation of S. aureus.

Data Analysis & Interpretation

Interpretation is visual but requires distinguishing between "growth" and "fermentation."

ObservationColony MorphologyHalo/Medium ColorPresumptive ID
Positive Growth / Positive Fermentation Medium to large, smooth, convexYellow (distinct change from red)Staphylococcus aureus
Positive Growth / Negative Fermentation Small to medium, white or pinkRed / Pink (No change)Staphylococcus epidermidis (CoNS)
Inhibited Growth No colonies or trace "ghost" growthRedGram-negatives (e.g., E. coli), Streptococci
False Positive (Rare) Yellow coloniesYellowS. saprophyticus, Bacillus spp. (Check Gram stain)

Important Note on False Positives: Some Coagulase-Negative Staphylococci (CoNS) like S. saprophyticus or S. simulans can ferment this compound. Therefore, MSA is a presumptive test . All yellow colonies must be confirmed via:

  • Gram Stain (Gram-positive cocci in clusters).

  • Coagulase Test (Rabbit plasma).[11]

  • Latex Agglutination.

Quality Control (Self-Validating System)

To ensure the medium is performing correctly, run the following controls with every new batch (per USP/CLSI standards).

Control TypeStrain (ATCC Ref)Expected ResultPurpose
Positive Control S. aureus (ATCC 6538)Growth, Yellow Colonies Verifies this compound fermentation & Growth support.[1][10]
Negative Control (Growth) S. epidermidis (ATCC 12228)Growth, Red/Pink Colonies Verifies lack of fermentation (Specificity).
Negative Control (Inhibition) E. coli (ATCC 8739)No Growth Verifies High Salt Selectivity.

Troubleshooting Guide

  • Problem: S. aureus colonies are growing but not turning yellow.

    • Cause: Incubation time too short (<18h) or heavy buffering of the sample.

    • Solution: Extend incubation to 48h. Ensure plate thickness is standard (too thick = slower acid diffusion).

  • Problem: Non-target growth (e.g., Enterococcus).

    • Cause: Salt concentration error during prep or "salt-tolerant" breakthrough.

    • Solution: Verify 7.5% NaCl weight.[2][7] Enterococci may grow as pinpoint colonies but rarely ferment this compound strongly enough to yellow the whole plate.

  • Problem: Entire plate turns yellow without distinct colonies.

    • Cause: Acidic inoculum or gross contamination.

    • Solution: Check pH of the inoculum.[5] Streak for isolation to separate colonies.[3]

References

  • U.S. Pharmacopeia (USP). (2023). USP <62> Microbiological Examination of Non-Sterile Products: Tests for Specified Microorganisms.[9][12]

  • U.S. Food and Drug Administration (FDA). (2016). Bacteriological Analytical Manual (BAM) Chapter 12: Staphylococcus aureus.[13]

  • American Society for Microbiology (ASM). (2016).[3] this compound Salt Agar Plates Protocols.[5][8][3][13]

  • Chapman, G. H. (1945).[2] The significance of sodium chloride in studies of staphylococci. Journal of Bacteriology, 50(2), 201.

Revolutionizing Intestinal Permeability Assessment: A Detailed Guide to the ¹³C Mannitol Assay

Author: BenchChem Technical Support Team. Date: February 2026

intended Audience: Researchers, scientists, and drug development professionals engaged in gastroenterology, pharmacology, and nutritional science.

Introduction: Beyond the Conventional—The Imperative for a Better Biomarker

Intestinal permeability, often colloquially termed "leaky gut," is a critical physiological parameter that reflects the integrity of the intestinal barrier. This barrier is a complex, multi-layered system responsible for absorbing essential nutrients while preventing the translocation of harmful substances, such as toxins, antigens, and microorganisms, from the gut lumen into the bloodstream. Dysregulation of intestinal permeability has been implicated in the pathophysiology of a wide array of gastrointestinal and systemic disorders, including inflammatory bowel disease (IBD), celiac disease, irritable bowel syndrome (IBS), and autoimmune conditions.[1][2]

For decades, the lactulose-to-mannitol (L/M) ratio has been the gold standard for in vivo assessment of intestinal permeability. This test relies on the oral administration of two non-metabolized sugar probes: lactulose, a large disaccharide that primarily permeates the intestinal barrier paracellularly (between cells) when integrity is compromised, and mannitol, a smaller monosaccharide that is readily absorbed transcellularly (through cells). An elevated urinary L/M ratio is indicative of increased intestinal permeability.

However, the conventional L/M test is not without its limitations. A significant and often confounding factor is the presence of endogenous and dietary ¹²C-mannitol. This compound is a common sugar alcohol found in various fruits, vegetables, and artificial sweeteners, leading to high and variable baseline levels in urine.[1][2] This background "noise" can obscure the accurate measurement of absorbed this compound from the test dose, potentially leading to misinterpretation of results.

To overcome this critical challenge, the use of a stable, non-radioactive isotope of this compound, ¹³C-mannitol, has emerged as a superior alternative.[1][2] By employing ¹³C-mannitol, researchers can precisely distinguish the orally administered probe from endogenous ¹²C-mannitol using mass spectrometry. This approach dramatically improves the signal-to-noise ratio, providing a more accurate and reliable assessment of intestinal permeability. This application note provides a comprehensive guide to the principles, protocols, and data interpretation of the ¹³C-mannitol intestinal permeability assay.

The Scientific Rationale: Why ¹³C this compound Excels

The fundamental advantage of using ¹³C-mannitol lies in its ability to be differentiated from the naturally abundant ¹²C-mannitol. Carbon-13 (¹³C) is a stable isotope of carbon, and by synthesizing this compound with ¹³C atoms, we create a probe that is chemically identical to ¹²C-mannitol but has a different mass. This mass difference is readily detectable by mass spectrometry, allowing for the precise quantification of the administered ¹³C-mannitol that has been absorbed and subsequently excreted in the urine, without interference from dietary this compound.[1][2]

Studies have demonstrated that baseline urinary concentrations of ¹³C-mannitol are approximately 20-fold lower than those of ¹²C-mannitol.[1][2] This significantly lower background allows for a much clearer signal of the absorbed test substance, enhancing the sensitivity of the assay.

Experimental Workflow Overview

The following diagram illustrates the key stages of the ¹³C-mannitol intestinal permeability assay, from subject preparation to data analysis.

workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase subject_prep Subject Preparation (Fasting & Dietary Restrictions) baseline_collection Baseline Urine Collection subject_prep->baseline_collection dose_prep Dose Preparation (¹³C this compound Solution) baseline_collection->dose_prep dose_admin Oral Administration of ¹³C this compound dose_prep->dose_admin timed_urine_collection Timed Urine Collection (e.g., 0-2h, 2-8h, 8-24h) dose_admin->timed_urine_collection Absorption & Excretion sample_processing Sample Processing (Measure Volume, Aliquot, Store) timed_urine_collection->sample_processing lcms_prep LC-MS/MS Sample Preparation (Dilution & Internal Standard) sample_processing->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis data_quantification Data Quantification (Concentration of ¹³C this compound) lcms_analysis->data_quantification Raw Data calculation Calculation of Fractional Excretion data_quantification->calculation interpretation Interpretation of Results calculation->interpretation

Caption: Workflow of the ¹³C this compound Intestinal Permeability Assay.

Detailed Protocols

This section provides a step-by-step guide for performing the ¹³C-mannitol intestinal permeability assay.

Part 1: Pre-Analytical Protocol

1.1. Subject Preparation (Self-Validating System)

Adherence to a strict pre-test protocol is crucial for the validity of the results. The following restrictions minimize confounding variables:

  • Fasting: Subjects must undergo an overnight fast of at least 8-12 hours. Water is permitted.

  • Dietary Restrictions (2 days prior to and during the test):

    • Avoid all foods and products containing this compound and other sugar alcohols (e.g., sorbitol, xylitol). This includes many "sugar-free" products, chewing gum, and certain fruits and vegetables like cauliflower and mushrooms.

    • Avoid artificial sweeteners.

  • Medication Restrictions (consult with a physician):

    • 7 days prior: Discontinue medications that may affect gastrointestinal transit or permeability, if clinically permissible.

    • 3 days prior: Discontinue non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, as well as laxatives and antacids.

  • Lifestyle Restrictions:

    • 3 days prior: Refrain from consuming alcohol.

    • 1 day prior and day of the test: Avoid strenuous exercise.

1.2. Materials

  • ¹³C-Mannitol powder

  • Purified water

  • Sterile collection containers for urine

  • Labels for specimen containers

  • Cooler with ice packs for sample transport

1.3. Test Administration

  • Baseline Urine Collection: Upon waking on the day of the test, the subject should completely empty their bladder. This urine is discarded.

  • Dose Preparation: Prepare the oral dosing solution by dissolving a pre-measured amount of ¹³C-mannitol (e.g., 100 mg) in a specified volume of water (e.g., 250 mL).[1] Ensure the powder is completely dissolved.

  • Dose Administration: The subject should ingest the entire ¹³C-mannitol solution. Record the exact time of ingestion.

  • Post-Dose Restrictions: The subject should not eat for the initial 2-5 hours of the urine collection period but should be encouraged to drink water to ensure adequate urine output.

Part 2: Sample Collection and Handling

2.1. Timed Urine Collection

  • Immediately after consuming the ¹³C-mannitol solution, begin the timed urine collection.

  • Collect all urine voided over specific time intervals into separate, clearly labeled containers. Common collection intervals are:

    • 0-2 hours: Reflects permeability of the proximal small intestine.

    • 2-8 hours: Represents permeability of the distal small intestine.

    • 8-24 hours: May provide insights into colonic permeability, though this is more complex due to microbial activity.[1]

  • At the end of the final collection period, the subject should void one last time to include in the final sample.

  • Critical Step: It is imperative that all urine is collected during each time frame. Incomplete collection is a major source of error.

2.2. Sample Processing and Storage

  • For each collection period, measure and record the total volume of urine.

  • Thoroughly mix the entire volume for each collection period to ensure homogeneity.

  • From each pooled collection, transfer aliquots (e.g., 5-10 mL) into labeled cryovials.

  • Store the urine aliquots at -20°C or lower until analysis. If immediate freezing is not possible, refrigerate the samples at 2-8°C for no longer than 24 hours.

Part 3: Analytical Protocol - LC-MS/MS Analysis

The quantification of ¹³C-mannitol in urine is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

3.1. Sample Preparation for Analysis

  • Thaw the frozen urine samples at room temperature.

  • Vortex the samples to ensure they are well-mixed.

  • Dilution and Internal Standard Addition: A crucial step for accurate quantification is the use of a stable isotope-labeled internal standard. A common choice is ¹³C₆-mannitol.

    • In a 96-well plate or microcentrifuge tubes, add a small volume of urine (e.g., 25 µL).[1]

    • Add a larger volume of the internal standard solution (e.g., 250 µL of ¹³C₆-mannitol in a suitable solvent) to each sample, quality control, and calibrator.[1] This results in an 11x dilution in this example. The precise dilution factor should be optimized based on the expected concentration range and instrument sensitivity.

3.2. LC-MS/MS Parameters

The following table provides a starting point for the analytical parameters. These should be optimized for the specific instrumentation used.

ParameterExample Specification
HPLC System Cohesive LC system or equivalent
Column CARBOSep CoreGel 87C (300 x 7.8 mm, 9 µm) or similar
Mobile Phase Isocratic 5% methanol/water with 0.1 mM ammonium acetate
Flow Rate 0.4 - 0.8 mL/min
Injection Volume 10 - 20 µL
Mass Spectrometer API 5000 triple quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions ¹³C(1)-Mannitol: 182.05 -> 89¹³C(6)-Mannitol (I.S.): 186.9 -> 60.9

3.3. Calibration and Quality Control

  • Prepare a series of calibration standards of ¹³C-mannitol in a matrix that mimics urine (e.g., pooled blank urine or a synthetic urine matrix) over the expected concentration range (e.g., 0-500 µg/mL).[1]

  • Include quality control (QC) samples at low, medium, and high concentrations within the calibration range in each analytical run to ensure accuracy and precision.

Data Analysis and Interpretation

4.1. Calculation of Fractional Excretion

The primary endpoint of the assay is the fractional excretion of ¹³C-mannitol, which is the percentage of the ingested dose that is recovered in the urine over a specific time period.

The calculation is as follows:

  • Determine the concentration of ¹³C-mannitol in each urine sample (in mg/mL) from the LC-MS/MS analysis using the calibration curve.

  • Calculate the total mass of ¹³C-mannitol excreted in each collection period:

    • Mass (mg) = Concentration (mg/mL) x Total Urine Volume (mL)

  • Calculate the fractional excretion for each period:

    • Fractional Excretion (%) = (Mass of ¹³C-mannitol excreted (mg) / Total dose of ¹³C-mannitol ingested (mg)) x 100

4.2. Interpreting the Results

An increase in the fractional excretion of ¹³C-mannitol is directly proportional to an increase in small intestinal permeability.

ConditionExpected OutcomeRationale
Healthy Intestine Low fractional excretion of ¹³C-mannitolThe intact intestinal barrier restricts the passage of this compound. The small amount that is absorbed occurs primarily through the transcellular pathway.
Increased Permeability ("Leaky Gut") High fractional excretion of ¹³C-mannitolA compromised intestinal barrier (e.g., widened tight junctions) allows for increased paracellular passage of this compound from the gut lumen into the bloodstream, leading to higher urinary excretion.

Expected Values in Healthy Individuals:

While reference ranges can vary between laboratories and study populations, a study in healthy adults showed a median 24-hour urinary excretion of approximately 30% of the administered ¹³C-mannitol dose.[3] The majority of this excretion typically occurs within the first 8 hours.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in results between subjects - Inconsistent adherence to pre-analytical protocol (diet, medications).- Incomplete urine collection.- Differences in gastric emptying or renal function.- Reinforce the importance of the pre-analytical protocol with clear written instructions.- Emphasize the necessity of collecting every urine void during the timed periods.- Consider co-administering a marker of transit time if this is a significant concern.
Low or undetectable ¹³C-mannitol in urine - Subject did not ingest the full dose.- Error in dose preparation.- Analytical issue (e.g., instrument sensitivity, sample degradation).- Confirm with the subject that the entire dose was consumed.- Review dose preparation procedures.- Check LC-MS/MS system performance with QC samples.- Ensure proper sample storage conditions were maintained.
Unexpectedly high ¹³C-mannitol excretion - Compromised intestinal permeability.- Error in recording the administered dose (actual dose was higher).- Contamination of the ¹³C-mannitol standard.- This may be a true positive result.- Verify the administered dose from study records.- Analyze the ¹³C-mannitol standard to confirm its purity and concentration.
Poor chromatography (peak splitting, tailing) - Column degradation.- Inappropriate mobile phase.- Sample matrix effects.- Replace or flush the HPLC column.- Prepare fresh mobile phase and ensure correct pH.- Optimize sample dilution to minimize matrix interference.

Conclusion and Future Perspectives

The ¹³C-mannitol intestinal permeability assay represents a significant advancement over traditional methods. By eliminating the confounding variable of endogenous and dietary this compound, this stable isotope-based approach offers enhanced accuracy, sensitivity, and reliability.[1][2] This allows for a more precise evaluation of intestinal barrier function, which is critical for both clinical research and the development of therapeutic interventions targeting the gut.

As our understanding of the gut's role in health and disease continues to expand, the need for robust and validated biomarkers like ¹³C-mannitol will only increase. Future research will likely focus on further standardizing protocols, establishing definitive clinical reference ranges for various populations and disease states, and exploring the combination of ¹³C-mannitol with other probes to provide a more comprehensive, multi-faceted assessment of gastrointestinal health.

References

  • Shaikh, M., et al. (2016). ¹³C this compound as a Novel Biomarker for Measurement of Intestinal Permeability. Neurogastroenterology & Motility, 28(7), 1114-1119. [Link]

  • Camilleri, M., et al. (2021). Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults. Gastroenterology, 160(7), 2535-2538.e3. [Link]

  • Larkey, N. E., et al. (2022). Detection of ¹³C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut. Methods in Molecular Biology, 2546, 285-294. [Link]

  • Sequeira, I. R., et al. (2014). Standardising the Lactulose this compound Test of Gut Permeability to Minimise Error and Promote Comparability. PLoS One, 9(6), e99256. [Link]

  • Makharia, G. K. (2012). Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability. Journal of Neurogastroenterology and Motility, 18(4), 449-451. [Link]

  • Genova Diagnostics. (n.d.). Intestinal Permeability Assessment. [Link] (Note: This is a sample report from a commercial lab, providing context on clinical application.)

  • Kubica, P., et al. (2012). Modern approach for determination of lactulose, this compound and sucrose in human urine using HPLC-MS/MS for the studies of intestinal and upper digestive tract permeability. Journal of Chromatography B, 907, 34-40. [Link]

  • Ferruzza, S., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein-to-Mannitol Ratios for Stability

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Formulation Development System Status: Operational Topic: Lyophilization Formulation Strategy & Troubleshooting

Core Directive: The Crystallinity Paradox

Welcome to the Formulation Support Center. You are likely here because you are balancing two opposing forces in your lyophilized product: Cake Structure vs. Protein Stability .

Mannitol is a bulking agent .[1][2][3][4] Its primary job is to crystallize, providing a rigid scaffold that prevents cake collapse and allows for faster drying at higher temperatures. The Protein (and its co-stabilizers) must remain amorphous .

The Critical Conflict: If the Protein-to-Mannitol ratio is incorrect, one of two failures occurs:

  • Ratio skewed to Protein (Low this compound): The this compound fails to crystallize completely (metastable state). The cake may look elegant initially but will crystallize during storage, releasing moisture and crushing the protein (physical instability).

  • Ratio skewed to this compound (High this compound): this compound crystallizes too aggressively, phase-separating from the protein. If an amorphous stabilizer (like sucrose) is insufficient, the protein is excluded from the crystal lattice and aggregates on the crystal surfaces (chemical instability).

This guide optimizes this ratio to ensure complete phase separation during freezing, not during storage.

Formulation Design & Optimization

Q1: What is the optimal starting ratio for a new protein formulation?

Recommendation: Do not optimize Protein:this compound in isolation. You must include an amorphous stabilizer (Sucrose or Trehalose).

The Golden Standard (Starting Point):

  • Bulking Agent : Stabilizer Ratio: 4:1 (w/w) this compound to Sucrose.[4]

  • Protein Load: Variable, but the total solid content should be 2–5% (w/v) for low-dose proteins.

Why 4:1? Research confirms that a 4:1 ratio ensures this compound crystallizes (providing structure), while the 20% sucrose remains amorphous to stabilize the protein.

  • Citation: Johnson et al. (2002) established the 4:1 this compound:Sucrose ratio as a robust starting point for preventing aggregation while maintaining cake elegance.

Q2: How does high protein concentration (>50 mg/mL) affect the ratio?

Technical Insight: High protein concentrations inhibit this compound crystallization.[5] If your protein concentration is high, the protein itself acts as a bulking agent. Adding excess this compound here is dangerous because the protein will prevent the this compound from crystallizing during the freeze cycle. This leads to a metastable amorphous this compound phase that will crystallize later, destroying the product.

Adjustment:

  • For >50 mg/mL Protein: Reduce this compound. Rely on the protein and sucrose for solids.

  • For <10 mg/mL Protein: Increase this compound to maintain a total solid content of ~3-5% to prevent "blowout" or fragile cakes.

Data Summary: Impact of Ratios on Critical Quality Attributes (CQAs)
Formulation Ratio (w/w)Cake AppearanceReconstitution TimeProtein Stability (Aggregation)Risk Factor
Protein:this compound (1:5) Elegant, RobustFast (< 30s)High Risk (if no sucrose)Phase separation induced aggregation.
Protein:this compound (5:1) Shrunken/CollapsedSlow (> 2 min)Good (Amorphous)Poor drying efficiency; Cake collapse.
This compound:Sucrose (4:1) ElegantFastOptimal Balanced structure and stabilization.
This compound:Sucrose (1:1) Collapsed/StickyVariableHighLow Tg' leads to collapse during drying.

Troubleshooting Guide

Issue A: "My cake looks perfect but aggregation increases over 1 month at 25°C."

Diagnosis: Delayed Crystallization (The "Time Bomb"). Your this compound did not fully crystallize during the lyophilization cycle. It remained partially amorphous and is now crystallizing in the vial, pushing water into the protein phase.

Solution: The Annealing Step You must force crystallization during the freezing step, not the drying step.

  • Protocol: Freeze to -45°C.

  • Anneal: Raise shelf temperature to -15°C (above Tg' of the amorphous phase but below Te of this compound) and hold for 2–4 hours.

  • Refreeze: Return to -45°C before primary drying.

  • Mechanism:[1][6] This promotes Ostwald ripening, ensuring all this compound crystallizes before the vacuum is pulled.

Issue B: "The cake collapsed or melted back."

Diagnosis: Exceeded Critical Temperature (Tc). If the ratio of amorphous components (Protein + Sucrose) is too high relative to this compound, the global collapse temperature drops.

Troubleshooting Steps:

  • Check Tc: Measure the Collapse Temperature using Freeze-Drying Microscopy (FDM).

  • Adjust Ratio: Increase the this compound fraction. Crystalline this compound has a eutectic melting point (Te) of -1.5°C, whereas amorphous protein/sucrose has a Tg' of ~-32°C. More this compound shifts the global stability limit higher, allowing faster drying.

Issue C: "Reconstitution takes too long (>2 minutes)."

Diagnosis: Pore blockage or lack of wettability. Amorphous cakes (high protein/sucrose) are often "sticky" and wet poorly.[5]

Solution: Increase the this compound ratio. Crystalline this compound creates a network of open pores (channels) as water sublimes. It also improves wettability.[7]

  • Citation: Kulkarni et al. (2018) demonstrated that crystalline this compound acts as a wicking agent, significantly reducing reconstitution time for high-concentration proteins.[5]

Experimental Protocols

Protocol 1: Determining the Critical Phase Separation Ratio

Objective: Determine if your protein interferes with this compound crystallization.

  • Prepare Samples:

    • Mix A: 10 mg/mL Protein + 40 mg/mL this compound (1:4).

    • Mix B: 50 mg/mL Protein + 10 mg/mL this compound (5:1).

    • Mix C: 10 mg/mL Protein + 40 mg/mL this compound + 10 mg/mL Sucrose.

  • DSC Analysis (Differential Scanning Calorimetry):

    • Cool to -60°C at 5°C/min.

    • Heat to 25°C at 10°C/min.

  • Analysis:

    • Look for the Crystallization Exotherm during heating (Cold Crystallization).

    • Pass: No exotherm (this compound crystallized fully during cooling).

    • Fail: Large exotherm (this compound was amorphous and crystallized upon heating).

    • Result: If Mix A fails, you must add an annealing step.

Protocol 2: Visualizing the Optimization Workflow

FormulationOptimization Start Start: Define Target Profile (Dose, Stability, Vol) CheckConc Protein Conc > 50 mg/mL? Start->CheckConc HighConc High Conc Strategy: Minimize this compound Rely on Protein for Bulk CheckConc->HighConc Yes LowConc Low Conc Strategy: Need Bulking Agent CheckConc->LowConc No Analyze Analyze Product: 1. XRD (Crystallinity) 2. SEC (Aggregation) HighConc->Analyze SelectRatio Set Initial Ratio: 4:1 this compound:Sucrose LowConc->SelectRatio DSC Run DSC (Thermal Analysis) SelectRatio->DSC Decision1 This compound Crystallization Peak Observed? DSC->Decision1 Anneal Add Annealing Step (-15°C for 3 hrs) Decision1->Anneal Yes (Incomplete Cryst) Proceed Proceed to Lyophilization Decision1->Proceed No (Full Cryst) Anneal->Proceed Proceed->Analyze Result Optimization Complete Analyze->Result

Figure 1: Decision logic for optimizing this compound ratios based on protein concentration and thermal behavior.

Protocol 3: The Phase Separation Mechanism

Understanding how this compound stabilizes the cake but destabilizes the protein is vital.

PhaseSeparation cluster_0 Freezing Step cluster_1 Phase Separation Solution Homogeneous Solution Ice Ice Formation Solution->Ice CryoConc Cryo-Concentration Ice->CryoConc MannitolCryst This compound Crystallizes (Scaffold) CryoConc->MannitolCryst Annealing AmorphousPhase Amorphous Phase (Protein + Sucrose) CryoConc->AmorphousPhase Exclusion Structure Structure MannitolCryst->Structure Provides Rigidity Stability Stability AmorphousPhase->Stability Provides Protection

Figure 2: Mechanism of Phase Separation. This compound must separate to form the scaffold, leaving the protein protected in the amorphous sucrose phase.

References

  • Johnson, R. E., et al. (2002). this compound-sucrose mixtures—versatile formulations for protein lyophilization.[4] Journal of Pharmaceutical Sciences.[2] Link

  • Kulkarni, S., et al. (2018). Mechanisms by which crystalline this compound improves the reconstitution time of high concentration lyophilized protein formulations. European Journal of Pharmaceutics and Biopharmaceutics.[5] Link

  • Haque, I., & Adhen, S. (2015).Excipients for Protein Drugs. In Therapeutic Protein and Peptide Formulation and Delivery. ACS Symposium Series.
  • Costantino, H. R., & Pikal, M. J. (2004).
  • Horn, J., et al. (2018). Crystallizing amino acids as bulking agents in freeze-drying. European Journal of Pharmaceutics and Biopharmaceutics.[5] Link

Sources

Technical Support Center: Mannitol Interference Management

Author: BenchChem Technical Support Team. Date: February 2026

The Mechanic of Interference: Why Mannitol Matters[1][2]

This compound is widely used as an excipient for protein stabilization and lyophilization, but it acts as a "silent killer" in redox-based biochemical assays. To troubleshoot effectively, you must understand the molecular collision occurring in your well plate.

The Hydroxyl Radical Scavenging Mechanism

In assays relying on peroxidase activity (e.g., HRP-based ELISA), the signal generation depends on the enzyme converting hydrogen peroxide (


) into reactive radical intermediates (Compound I/II). These radicals oxidize the chromogenic substrate (e.g., TMB) to produce color.

This compound is a potent hydroxyl radical scavenger . It competes with the TMB substrate for the available radicals generated by the HRP. If this compound wins this competition, the energy is dissipated without producing a color change, leading to false negatives or significantly suppressed optical density (OD) .

Visualization of Interference

The following diagram illustrates the competitive inhibition pathway in an HRP-TMB system.

Mannitol_Interference HRP HRP Enzyme Radical Reactive Radical Intermediates HRP->Radical Catalysis H2O2 H2O2 (Substrate) H2O2->Radical TMB_Blue Oxidized TMB (Blue Signal) Radical->TMB_Blue  Intended Pathway Scavenged Non-Chromogenic Product Radical->Scavenged  Interference Pathway (Scavenging) TMB_Colorless TMB (Colorless) TMB_Colorless->TMB_Blue This compound This compound (Contaminant) This compound->Scavenged

Figure 1: Competitive scavenging mechanism. This compound intercepts reactive intermediates before they can oxidize TMB, resulting in signal loss.

Troubleshooting Specific Assays

A. HRP-Based ELISA

Symptom: Standard curve looks normal, but sample signals are 40-60% lower than expected. Root Cause: this compound in the sample buffer (often from lyophilized drug formulations) is quenching the TMB oxidation.

This compound Conc.[1][2][3]Signal Suppression (Approx.)Action Required
< 0.1%NegligibleNone
0.1% - 1.0%10 - 25%Run Matrix-Matched Standards
> 1.0%> 50%Mandatory Buffer Exchange or Dilution

Technical Tip: Do not rely on "blank subtraction" alone. This compound affects the rate of reaction, not just the baseline. You must remove it or match the matrix.

B. LAL Endotoxin Testing

Symptom: Failure to recover positive controls (Inhibition) or unexplained high results (Enhancement). Root Cause:

  • Inhibition: High concentrations of this compound alter the ionic strength and viscosity, preventing the Limulus Amebocyte Lysate enzyme cascade from clotting.

  • Enhancement: While rare, sugar alcohols can sometimes mimic fungal glucans or alter micelle structures of endotoxins, leading to false positives.

Validation Step: Calculate the Maximum Valid Dilution (MVD) .[4]



If the dilution required to remove this compound interference exceeds the MVD, you must use a buffer exchange method.
C. Phosphate Quantitation (Molybdate Method)

Symptom: Lower than expected phosphate readings in formulation buffers. Root Cause: this compound inhibits the formation of the phosphomolybdate complex, which is the basis for colorimetric phosphate assays.[5] This is a direct chemical interference, not a radical scavenging issue.

Mitigation Protocols

Protocol A: Spin Column Buffer Exchange (Recommended)

Best for: Small sample volumes (50 µL - 500 µL) where dilution is not an option.

  • Selection: Use a desalting spin column with a Molecular Weight Cut-Off (MWCO) of 7 kDa (this compound is ~182 Da; IgG is ~150 kDa).

  • Equilibration: Wash the column 3x with your assay buffer (e.g., PBS) to remove storage preservatives. Centrifuge at 1000 x g for 2 mins.

  • Loading: Apply the sample carefully to the center of the resin bed.

  • Elution: Centrifuge at 1000 x g for 2 mins.

    • Result: Proteins elute in the flow-through; this compound remains trapped in the resin.

  • Validation: Measure the osmolality of the flow-through. A significant drop indicates successful this compound removal.

Protocol B: Acetone Precipitation

Best for: Total protein quantification (BCA/Bradford) where protein denaturation is acceptable.

  • Add 4 volumes of cold acetone (-20°C) to 1 volume of sample.

  • Vortex and incubate for 60 minutes at -20°C.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Discard the supernatant (contains the this compound).

  • Air dry the pellet to remove residual acetone.

  • Resuspend the pellet in the assay buffer.

Protocol C: Critical Dilution Workflow

Use this decision tree to determine if dilution is a viable strategy.

Mitigation_Decision Start Start: Sample contains this compound Check_Conc Is this compound > 1%? Start->Check_Conc Check_Sens Is Target Protein High Abundance? Check_Conc->Check_Sens Yes Matrix Use Matrix-Matched Standard Curve Check_Conc->Matrix No (<1%) Dilute Dilute Sample 1:10 in Assay Buffer Check_Sens->Dilute Yes Exchange Perform Buffer Exchange (Spin Column/Dialysis) Check_Sens->Exchange No (Low Abundance)

Figure 2: Decision logic for selecting the appropriate mitigation strategy.

Frequently Asked Questions (FAQs)

Q: Can I just subtract the background signal of a this compound-only blank? A: No. this compound interference in HRP assays is competitive, meaning it suppresses the slope of the reaction, not just the baseline. Subtracting a blank will not correct for the suppressed signal of your analyte. You must remove the this compound or match the standards.

Q: Does this compound interfere with fluorescence-based ELISA? A: Generally, yes, if the fluorescence generation relies on a peroxidase-mediated radical step (e.g., Amplex Red). However, direct fluorophores (FITC, Alexa Fluor) conjugated to antibodies are not affected by this compound.

Q: I am using a BCA assay. Is this compound a problem? A: this compound is a sugar alcohol and is not a reducing sugar, so it does not reduce Copper(II) to Copper(I) like glucose would. However, high concentrations (>5%) can interfere with the color development. Always run a "spike recovery" control: spike a known amount of BSA into your this compound buffer and verify you get 100% recovery.

Q: Why does my LAL assay fail even after dilution? A: If you have diluted below the interference threshold and it still fails, check your pH. This compound formulations often lack buffering capacity. When diluted in water, the pH might drift outside the LAL optimum (pH 6.0 - 8.0).[4] Ensure you are diluting in endotoxin-free Tris buffer, not just water.

References

  • Shen, B., et al. (1997).[3][6][7] "this compound protects against oxidation by hydroxyl radicals."[3][6][7] Plant Physiology.

  • Thermo Fisher Scientific. (2025). "Eliminate interfering substances from samples for BCA protein assays." Technical Note.

  • Wako Pyrostar. (2022). "Overcoming sample interference in the LAL assay." LAL Technical Guide.

  • AAT Bioquest. (2020). "Why is TMB used in conjunction with HRP in ELISA?" Assay Principles.

  • Cunniff, P. (Ed.) (2021). "Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors." European Pharmaceutical Review.

Sources

Mannitol as a Drug Carrier: A Technical Support Guide to Overcoming Porosity Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing mannitol as a drug carrier. This compound is a popular excipient in pharmaceutical formulations due to its excellent taste, low hygroscopicity, and chemical inertness.[1] However, its inherently low porosity and specific surface area can present significant challenges for drug loading and dissolution, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these limitations and unlock the full potential of this compound in your drug development projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with this compound as a drug carrier.

Q1: Why is the low porosity of this compound a significant hurdle in drug formulation?

This compound's low porosity directly translates to a limited surface area available for drug adsorption. This can lead to:

  • Low Drug Loading Capacity: Less available space on the carrier results in a lower amount of drug that can be incorporated into the formulation.

  • Poor Dissolution of Insoluble Drugs: For poorly water-soluble drugs, a low surface area of the carrier can hinder the drug's dissolution rate, which is a critical factor for bioavailability.[1] Fabricating porous this compound is necessary to improve both the loading capacity and the dissolution behavior of these drugs.[1]

  • Inefficient Drug Delivery: The limited porosity can impede the effective release of the drug at the desired site, impacting therapeutic efficacy.

Q2: What are the primary strategies to enhance the porosity of this compound?

Several particle engineering techniques can be employed to create porous this compound. The most common and effective methods include:

  • Spray Drying with a Pore-Forming Agent (Porogen): This is a widely used technique where a solution of this compound and a volatile or removable agent (the porogen) is spray-dried. The porogen is then removed, leaving behind a porous this compound structure.[3][4]

  • Co-Spray-Antisolvent Method: This involves spraying a solution of this compound and a template agent into an antisolvent. The rapid precipitation and subsequent removal of the template agent create a porous this compound matrix.[1][5]

  • Freeze-Drying (Lyophilization): While this compound is often used as a bulking agent in freeze-drying, specific cycle parameters can be optimized to create a porous cake structure. However, it's important to note that this compound's tendency to crystallize can sometimes lead to mechanical stress and destabilization if not properly controlled.[6]

  • Co-processing with other excipients: Techniques like microwave-assisted wet granulation with materials like rice starch can create co-processed excipients with enhanced porosity and compressibility.[2]

Q3: How does the polymorphic form of this compound influence its porosity and performance as a drug carrier?

This compound exists in several polymorphic forms (α, β, and δ), each with distinct crystal structures and physicochemical properties.[3][7][8]

  • The β form is the most stable polymorph, but it generally has lower porosity.[3]

  • The α and δ forms are metastable but can exhibit higher porosity and better compaction properties.[7][8]

  • Processing techniques like spray drying can induce polymorphic transformations. For instance, spray drying can lead to the formation of a mixture of α and β polymorphs.[3] The presence of additives like PVA during crystallization can also favor the formation of α and δ forms.[8]

  • The choice of polymorph can significantly impact the drug-carrier interaction and, consequently, the aerosolization performance in applications like dry powder inhalers (DPIs).[8]

Q4: Can you explain the "baking powder effect" in creating porous this compound?

The "baking powder effect" refers to the use of a subliming pore former, such as ammonium bicarbonate (NH₄HCO₃), during the spray drying process.[3]

  • When the this compound and ammonium bicarbonate solution is spray-dried, the heat causes the ammonium bicarbonate to sublime, decomposing into gaseous products (H₂O, NH₃, and CO₂).[3]

  • This evolution of gas creates voids within the forming this compound particles, resulting in a porous structure.[3]

Section 2: Troubleshooting Guides

This section provides practical solutions to specific problems you might encounter during your experiments.

Guide 1: Low Drug Loading Efficiency

Problem: You are experiencing significantly lower drug loading in your this compound-based formulation than theoretically calculated.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Insufficient Porosity of this compound The primary reason for low drug loading is often the limited surface area of standard this compound.Implement a porosity enhancement technique. The co-spray-antisolvent method with a template agent like PVP K30 has been shown to be effective.[1][5]
Poor Drug-Carrier Interaction The physicochemical properties of the drug and the this compound surface may not be favorable for strong adsorption.Consider modifying the surface properties of this compound by inducing different polymorphic forms. The α and δ forms may offer different interaction profiles compared to the stable β form.[8]
Incorrect Processing Parameters In techniques like spray drying, parameters such as inlet temperature and feed concentration can influence particle morphology and porosity.Optimize your spray drying parameters. Higher inlet temperatures can lead to the formation of larger, hollower particles, which might not be ideal for drug loading.[9]

Troubleshooting Workflow: Low Drug Loading

G start Start: Low Drug Loading check_porosity Assess this compound Porosity (e.g., BET analysis) start->check_porosity low_porosity Porosity is Low check_porosity->low_porosity enhance_porosity Implement Porosity Enhancement (e.g., Co-spray-antisolvent, Spray drying with porogen) low_porosity->enhance_porosity Yes adequate_porosity Porosity is Adequate low_porosity->adequate_porosity No re_evaluate Re-evaluate Drug Loading enhance_porosity->re_evaluate end_success Success: Drug Loading Improved re_evaluate->end_success end_fail Further Investigation Needed re_evaluate->end_fail check_interaction Investigate Drug-Carrier Interaction (e.g., Polymorph analysis) adequate_porosity->check_interaction modify_polymorph Modify this compound Polymorph (e.g., Recrystallization with polymers) check_interaction->modify_polymorph modify_polymorph->re_evaluate

Caption: Troubleshooting workflow for low drug loading in this compound formulations.

Guide 2: Poor Dissolution Profile of the Formulation

Problem: The dissolution rate of your poorly soluble drug from the this compound formulation is unacceptably low.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Low Surface Area of this compound Similar to low drug loading, a limited surface area reduces the contact between the drug and the dissolution medium.Fabricating porous this compound is crucial.[1] Using a templating agent like tartaric acid in spray drying has shown significant improvement in the dissolution rate of poorly soluble drugs.[10]
Crystalline Drug within the Carrier If the drug remains in a highly crystalline state within the this compound matrix, its dissolution will be slower.Porous carriers can sometimes lead to the nanoconfinement of the drug in a crystalline form, which can still offer improved dissolution.[10] However, aiming for an amorphous or finely dispersed state of the drug within the porous network is ideal.
Inadequate Wetting of the Formulation The formulation may not be readily wetted by the dissolution medium, trapping the drug.Co-processing this compound with hydrophilic excipients can improve wettability. Microwave-assisted wet granulation with rice starch has been shown to enhance surface wettability.[2]
Guide 3: Inconsistent Porosity and Particle Size

Problem: You are observing significant batch-to-batch variability in the porosity and particle size of your engineered this compound.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Variable Spray Drying Parameters Inconsistent inlet/outlet temperatures, feed rate, and atomization pressure will directly impact particle formation and porosity.Strictly control and monitor all spray drying parameters. The outlet temperature, in particular, influences the surface morphology of spray-dried this compound.[4]
Inhomogeneous Feed Solution If the porogen or other excipients are not uniformly dissolved or suspended in the feed solution, it will lead to non-uniform particles.Ensure thorough mixing of the feed solution before and during the spray drying process.[9]
Polymorphic Transitions During Processing Uncontrolled changes in this compound's crystal form during processing can affect particle properties.Characterize the polymorphic content of your this compound batches using techniques like Powder X-ray Diffraction (PXRD).[3][7] Understanding the polymorphic composition will help in identifying sources of variability.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Fabrication of Porous this compound via the Co-Spray-Antisolvent Method

This protocol is adapted from a method utilizing PVP K30 as a template agent.[1][5]

Materials:

  • D-Mannitol

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Deionized water

  • Ethanol (as the antisolvent)

  • Spray dryer

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Prepare the this compound-PVP Solution:

    • Prepare a 10% (w/w) aqueous solution of this compound.

    • To this solution, add PVP K30 to achieve final concentrations of 1%, 3%, or 5% (w/w).

    • Stir the solution until all components are fully dissolved.

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, feed rate, atomization pressure). These will need to be optimized for your specific instrument.

    • Spray the this compound-PVP solution into the drying chamber. The rapid evaporation of water will form composite particles of this compound and PVP.

  • Template Removal (Antisolvent Wash):

    • Collect the spray-dried powder.

    • Disperse the powder in ethanol. This compound is insoluble in ethanol, while PVP K30 is soluble.

    • Stir the suspension for a sufficient time to allow the complete dissolution of PVP K30.

    • Filter the suspension to separate the porous this compound particles from the ethanol-PVP solution.

    • Wash the collected porous this compound with fresh ethanol to remove any residual PVP K30.

  • Drying:

    • Dry the porous this compound powder in a vacuum oven at a suitable temperature to remove any residual ethanol.

  • Characterization:

    • Analyze the resulting powder for its porosity, surface area (BET analysis), particle size distribution, and polymorphic form (PXRD).

Process Flow: Co-Spray-Antisolvent Method

G A Prepare this compound-PVP Aqueous Solution B Spray Drying A->B C Collect this compound-PVP Composite Particles B->C D Disperse in Ethanol (Antisolvent) C->D E Filter and Wash with Ethanol D->E F Dry Porous this compound E->F

Caption: Workflow for creating porous this compound using the co-spray-antisolvent method.

Protocol 2: Characterization of this compound Porosity and Polymorphism

1. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore diameter of the this compound particles.[1]

  • Instrument: A surface area and porosity analyzer.

  • Procedure:

    • Degas the this compound sample under vacuum at an elevated temperature to remove any adsorbed moisture and gases.

    • Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the BET equation from the adsorption data.

    • Determine the pore volume and pore size distribution using methods like the Barrett-Joyner-Halenda (BJH) analysis.[1]

2. Powder X-Ray Diffraction (PXRD):

  • Purpose: To identify and quantify the polymorphic forms of this compound present in the sample.[3][7]

  • Instrument: An X-ray diffractometer.

  • Procedure:

    • Pack the this compound powder sample into the sample holder.

    • Scan the sample over a specific angular range (e.g., 2θ from 4° to 50°).[3]

    • Analyze the resulting diffraction pattern to identify the characteristic peaks of the α, β, and δ polymorphs.

    • Quantitative analysis of the polymorphic content can be performed using methods like Rietveld refinement.[3]

Characteristic PXRD Peaks for this compound Polymorphs:

PolymorphCharacteristic 2θ Peaks
α-Mannitol Approximately 9.5°, 13.8°, 17.4°[1]
β-Mannitol Predominant form in pure, unprocessed this compound.[3]
δ-Mannitol Can be produced through specific crystallization methods.[8]

Section 4: Data Summary

The following table summarizes the impact of using PVP K30 as a template agent on the porosity of this compound, as reported in a study by Zhang et al. (2024).[1]

Table 1: Effect of PVP K30 Concentration on this compound Porosity

SamplePVP K30 Conc.SA-BET (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
Raw this compound 0%0.540.003425.12
This compound-P1 1%1.780.019443.51
This compound-P3 3%2.940.025522.82
This compound-P5 5%1.610.009140.08
SA-BET: Specific Surface Area by BET method. Data extracted from Zhang et al. (2024).[1]

The data clearly indicates that the addition of PVP K30 as a template agent significantly increases the specific surface area and pore volume of this compound compared to the raw material.[1] Interestingly, the effect is not directly proportional to the concentration of the template agent, suggesting that an optimal concentration exists for maximizing porosity.[1]

References

  • Zhang, Y., et al. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous this compound. Processes, 12(2), 393. Available at: [Link]

  • Pawar, J., & Chourasiya, Y. (2019). Formulation Development of Porous this compound carrier: Improving the dissolution of poorly soluble drugs. Semantic Scholar. Available at: [Link]

  • Jadhav, N., et al. (2021). Spray Drying of this compound as a Drug Carrier—The Impact of Process Parameters on Product Properties. Pharmaceutics, 13(8), 1269. Available at: [Link]

  • Deprez, I., et al. (2021). Impact of Controlled Ice Nucleation on the Freeze-Drying of a Monoclonal Antibody Formulation. Journal of Pharmaceutical Sciences, 110(7), 2736-2746. Available at: [Link]

  • Al-Khattawi, A., et al. (2015). A pragmatic approach for engineering porous this compound and mechanistic evaluation of particle performance. Aston Publications Explorer. Available at: [Link]

  • Kasper, J. C., & Friess, W. (2011). The freezing of protein solutions: the role of excipients. European Journal of Pharmaceutics and Biopharmaceutics, 78(2), 248-263. Available at: [Link]

  • Kano, T., et al. (2023). Effect of Material Properties and Variability of this compound on Tablet Formulation Development. Journal of Pharmaceutical Sciences, 112(11), 2937-2947. Available at: [Link]

  • Zhang, Y., et al. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous this compound. ResearchGate. Available at: [Link]

  • Charoen-raj, K., et al. (2024). Engineering Large Porous this compound-PVA Microparticles for Extended Drug Delivery via Spray Drying. Pharmaceutics, 16(5), 654. Available at: [Link]

  • Pénzes, C. B., et al. (2024). Development of this compound-Based Microparticles for Dry Powder Inhalers: Enhancing Pulmonary Delivery of NSAIDs. Pharmaceutics, 16(6), 849. Available at: [Link]

  • Suttapitugsakul, S., et al. (2024). Microwave-Assisted Wet Granulation for Engineering Rice Starch–this compound Co-Processed Excipients for Direct Compression of Orally Disintegrating Tablets. Pharmaceutics, 16(3), 390. Available at: [Link]

  • Choisnard, L., et al. (2021). Macroporous this compound Granules Produced by Spray Drying and Sacrificial Templating. Materials, 14(21), 6378. Available at: [Link]

  • Hagedorn, M., et al. (2022). Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders. Pharmaceutics, 14(10), 2146. Available at: [Link]

  • Martinelli, G., et al. (2021). This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance. Pharmaceutics, 13(11), 1780. Available at: [Link]

Sources

How to manage mannitol extravasation during intravenous infusion.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MAN-EXT-001 Status: Critical / Immediate Action Required Subject: Emergency Protocol for Hyperosmolar Extravasation (Mannitol 20%)

Executive Summary

This compound (specifically 20%) is a hyperosmolar vesicant (approx. 1100 mOsm/L) capable of causing severe tissue necrosis and compartment syndrome if extravasated. Unlike cytotoxic agents that bind to DNA, this compound causes injury through osmotic dysregulation . It creates a massive osmotic gradient, drawing interstitial water into the extravascular space, leading to mechanical compression of microvasculature and subsequent ischemia.

Immediate Directive: Stop the infusion. Do NOT flush. Initiate the Hyaluronidase Dispersion Protocol .

Module 1: Pathophysiology & Mechanism of Injury

To manage this effectively, you must understand the "Why." this compound 20% has an osmolarity roughly 4x that of plasma (290 mOsm/L vs. ~1098 mOsm/L).

When this compound leaks into the subcutaneous tissue:

  • Hyperosmolar Shift: The high concentration of this compound pulls water from surrounding cells and tissues into the extravasated pocket.

  • Compartment Pressure: This fluid shift rapidly increases local tissue pressure.

  • Ischemic Necrosis: Capillaries are compressed, blood flow is cut off, and tissue dies (Compartment Syndrome).

The Strategy: Unlike chemotherapeutics where we often want to "localize" the toxin (Cold), with this compound, we must DISPERSE the fluid to lower the local osmolarity.

Module 2: Immediate Response Protocol

Step-by-Step Workflow

  • STOP: Halt the infusion pump immediately.

  • DISCONNECT: Detach the IV tubing but leave the cannula/catheter in place .

  • ASPIRATE: Attach a small syringe (1-3 mL) to the cannula. Slowly aspirate to remove any residual drug from the catheter and the immediate subcutaneous pocket.

    • Critical Warning:NEVER FLUSH the line. Flushing forces the vesicant deeper into the tissue.

  • MARK: Outline the edematous area with a marker to track expansion.

  • ELEVATE: Raise the limb above heart level to aid lymphatic drainage and reduce hydrostatic pressure.

Decision Matrix: The Extravasation Algorithm

MannitolExtravasation Start Suspected Extravasation (Pain, Swelling, Loss of Patency) Action1 1. Stop Infusion 2. Aspirate Cannula 3. Do NOT Flush Start->Action1 Assess Assess Severity & Volume Extravasated Action1->Assess AntidoteQ Is Hyaluronidase Available? Assess->AntidoteQ ProtocolA PROTOCOL A: Dispersion Inject Hyaluronidase (SC) Apply WARM Compresses AntidoteQ->ProtocolA YES (Preferred) ProtocolB PROTOCOL B: Conservative Elevate Limb Apply COLD Compresses (To limit inflammation only) AntidoteQ->ProtocolB NO Monitor Monitor for Compartment Syndrome (Pulse, Pallor, Pain, Paresthesia) ProtocolA->Monitor ProtocolB->Monitor Surgery Surgical Consult (Fasciotomy) Monitor->Surgery If deficits worsen

Figure 1: Decision matrix for hyperosmolar extravasation management. Note the divergence based on antidote availability.

Module 3: Pharmacological Intervention (The Antidote)

Primary Agent: Hyaluronidase Mechanism: Hydrolyzes hyaluronic acid in the connective tissue, temporarily increasing tissue permeability.[1] This allows the extravasated this compound to disperse over a larger surface area, reducing the local osmotic gradient and facilitating absorption into the systemic circulation.

Preparation & Administration Guide
ParameterSpecification
Concentration 150 units / mL
Total Dose 150 units (1 mL) is typically sufficient for moderate extravasations.[2] Up to 1500 units may be used for large volumes.
Preparation Reconstitute 150 units of Hyaluronidase in 1 mL of Normal Saline (NS).
Injection Route Subcutaneous (SC) or Intradermal.[2] Do not inject IV.
Technique Pin-Cushion Method: Inject 0.2 mL aliquots at 5 separate points around the periphery of the extravasation site (Clock face: 12, 3, 6, 9, and center if safe).
Needle Change Change the needle after drawing up the medication and before injecting the patient.

Protocol Steps:

  • Clean the area with antiseptic.[3][4]

  • Using a 25G needle, inject the Hyaluronidase solution subcutaneously around the leading edge of the swelling.[5]

  • Do not inject directly into the center of the blister if skin integrity is compromised.

  • After injection, gently massage the area to facilitate enzyme spread (unless pain is excruciating).

Module 4: Thermal Management (Warm vs. Cold)

This is the most common point of confusion.

  • The Rule: For this compound (Hyperosmolar), use WARM (Dry) Compresses .[6]

  • The Logic: Warmth causes vasodilation and increases local blood flow.[7] Combined with Hyaluronidase, this accelerates the removal of the dispersed this compound from the tissue.

  • The Exception: If Hyaluronidase is NOT available, some guidelines suggest Cold compresses to limit inflammation and pain, but this contradicts the goal of dispersion. Warm + Hyaluronidase is the gold standard for this compound.

Application:

  • Apply dry heat (do not macerate the skin) for 15-20 minutes.

  • Repeat 4 times daily for 24-48 hours.

Module 5: Troubleshooting & FAQs

Q1: The patient is complaining of "tightness" in the forearm 2 hours post-extravasation. What do I check?

  • Diagnostic: This is a red flag for Compartment Syndrome .

  • Action: Check the "5 Ps": Pain (out of proportion), Pallor, Paresthesia (numbness), Pulselessness, and Paralysis. If the limb is tense and pulses are weak, this is a surgical emergency. Consult Plastic Surgery immediately for potential fasciotomy.

Q2: Can I reuse the IV line if I get blood return after aspiration?

  • Answer: NO. Even if you get blood return, the integrity of the vein wall is likely compromised. Reusing the site will almost certainly cause re-extravasation. Remove the cannula after antidote administration and site a new line in the contralateral limb.

Q3: Why not use cold compresses to stop the swelling?

  • Technical Insight: Cold causes vasoconstriction.[6] While this helps localize DNA-binding toxins (like Doxorubicin) to prevent them from spreading, with this compound, "localization" is the enemy. You want the fluid to move away from the site to lower the osmotic pressure. Vasoconstriction traps the hyperosmolar fluid in the compartment, worsening the necrosis risk.

Q4: Is there a maximum volume of this compound that requires surgical washout?

  • Guideline: There is no hard threshold, but extravasations >50-100 mL of 20% this compound are high risk. In these cases, the "flush-out" technique (saline washout) by a plastic surgeon may be indicated alongside Hyaluronidase.

References
  • Reynolds, P. M., et al. (2014). "Management of extravasation of non-cytotoxic medications." Pharmacotherapy.[3][4][6][7][8] Available at: [Link]

  • Royal Children's Hospital Melbourne. (2023). "Clinical Guidelines (Nursing): Extravasation injury management." Available at: [Link]

  • Infusion Nurses Society (INS). (2021). "Infusion Therapy Standards of Practice, 8th Edition." Journal of Infusion Nursing. Available at: [Link]

  • Pharmacy Joe. (2023).[5] "Episode 811: What To Do If this compound Extravasates." Available at: [Link]

  • Kumar, M., et al. (2018). "Efficacy of Hyaluronidase in the this compound Extravasation Induced Compartment Syndrome." Anesthesia: Essays and Researches. Available at: [Link]

Sources

Adjusting mannitol administration protocols for patients with renal impairment.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting Mannitol Administration Protocols for Patients with Renal Impairment Content Type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, Clinical Scientists, Drug Development Professionals

Executive Summary: The Osmotic Paradox

This compound is a potent osmotic diuretic used to reduce intracranial pressure (ICP).[1][2][3][4] However, its clearance is almost exclusively renal. In patients with renal impairment (CKD or AKI), the standard pharmacokinetic model fails. This compound does not clear; it accumulates.[2] This accumulation creates a "gap osmolar" state, reversing the therapeutic gradient and driving Osmotic Nephrosis —a distinct form of Acute Kidney Injury (AKI) characterized by tubular vacuolization.

This guide provides a self-validating protocol to adjust this compound administration, ensuring ICP reduction without precipitating irreversible renal failure.

Module 1: Mechanism of Failure (Root Cause Analysis)

Why does this compound fail in renal impairment?

Standard protocols assume a half-life (


) of 70–100 minutes. In renal failure, 

extends to >36 hours. Continued dosing based on time (e.g., "q6h") rather than clearance (Osmol Gap) leads to toxic accumulation.

The Pathophysiology of this compound-Induced AKI (Osmotic Nephrosis):

  • Accumulation: High serum this compound concentrations.

  • Pinocytosis: Proximal tubular cells absorb this compound via pinocytosis.

  • Vacuolization: Intracellular this compound draws water, creating massive vacuoles.

  • Occlusion: Swollen cells occlude the tubular lumen, halting filtration.

OsmoticNephrosis cluster_cycle Vicious Cycle Admin This compound Administration Filtration Glomerular Filtration (Impaired in CKD) Admin->Filtration Accumulation Systemic Accumulation (High Serum Osmolality) Filtration->Accumulation Reduced Clearance ProximalTubule Proximal Tubule Pinocytosis Filtration->ProximalTubule Residual Flow Accumulation->ProximalTubule Recirculation Vacuolization Cellular Vacuolization (Swelling) ProximalTubule->Vacuolization Osmotic Drag Occlusion Tubular Lumen Occlusion Vacuolization->Occlusion AKI Acute Kidney Injury (Osmotic Nephrosis) Occlusion->AKI AKI->Filtration Worsens GFR

Figure 1: The cycle of Osmotic Nephrosis. In renal impairment, reduced filtration drives accumulation, leading to physical occlusion of the nephron.

Module 2: The "Go/No-Go" Protocol (Pre-Administration)

Critical Rule: Never administer a therapeutic dose to a patient with oliguria (<500 mL/day) or elevated creatinine without a passing Test Dose .

Step 1: The Test Dose Challenge

This step validates if the kidney can respond to the osmotic gradient.

  • Preparation: Administer 0.2 g/kg IV this compound (15% or 20% solution) over 3–5 minutes.

  • Observation Window: Monitor urine output for 60 minutes.

  • Success Criteria: Urine flow increases to >30–50 mL/hr .

  • Failure Protocol:

    • If no response: Repeat test dose once.

    • If still no response: STOP. this compound is contraindicated. Switch to Hypertonic Saline (3%) or renal replacement therapy.

Module 3: Dosing & Monitoring (The "Flight Controls")

The Self-Validating Loop: Do not dose by time (e.g., q6h). Dose by Osmol Gap (OG) . Before every subsequent dose, you must calculate the OG to prove the previous dose has cleared.

1. The Formulas

Calculated Osmolality (


): 


(Note: Use mg/dL for Glucose and BUN. If using mmol/L, do not divide.)

Osmol Gap (OG):


[3][5]
2. The Interpretation Table
ParameterValueInterpretationAction
Serum Osmolality < 300 mOsm/kgSafe ZoneProceed with dosing.
Serum Osmolality 300–320 mOsm/kgCaution ZoneReduce dose by 50%. Monitor closely.
Serum Osmolality > 320 mOsm/kgDanger Zone HOLD DOSE. Risk of AKI/Toxicity high.
Osmol Gap (OG) < 10 mOsm/kgNormalClearance adequate.
Osmol Gap (OG) 10–20 mOsm/kgAccumulatingExtend Interval. Wait for clearance.
Osmol Gap (OG) > 20 mOsm/kgToxic Accumulation STOP. Do not redose. Consider Dialysis.
3. Dosing Decision Tree

DosingLogic Start Start: Indication for this compound CheckRenal Check Renal Function (Cr, Urine Output) Start->CheckRenal Oliguria Oliguria or Est. GFR <30? CheckRenal->Oliguria TestDose Administer Test Dose 0.2 g/kg Oliguria->TestDose Yes Therapeutic Therapeutic Dose 0.25 - 0.5 g/kg Oliguria->Therapeutic No (Normal Function) Response Urine > 30-50 mL/hr? TestDose->Response Response->Therapeutic Yes AltTherapy Switch to Hypertonic Saline or Dialysis Response->AltTherapy No Monitor Monitor Osmol Gap Before Next Dose Therapeutic->Monitor GapCheck Osmol Gap > 20? Monitor->GapCheck Hold HOLD DOSE Wait for Clearance GapCheck->Hold Yes Proceed Repeat Dose GapCheck->Proceed No Hold->Monitor Re-check 4-6h

Figure 2: Decision logic for this compound administration in renal impairment. Note the "Hard Stop" at Osmol Gap > 20.[6]

Module 4: Troubleshooting & Rescue Protocols
Scenario A: The "Gap Lock" (High Osmol Gap, No Urine Output)
  • Issue: Patient received this compound, but urine output dropped. OG is 45 mOsm/kg.

  • Diagnosis: this compound intoxication.[5][7][8][9][10] The this compound is trapped in the vascular space, pulling water from cells (cellular dehydration) and expanding blood volume (pulmonary edema risk).

  • Action:

    • Discontinue this compound immediately.

    • Initiate Hemodialysis (HD).

      • Why? this compound half-life in anuria is ~36 hours.[5][11] HD reduces this to ~6 hours.[5]

      • Target: Continue HD until Osmol Gap < 10.

Scenario B: Hyponatremia vs. Hypernatremia
  • Phase 1 (Early): Hyponatremia. this compound pulls intracellular water into the blood, diluting sodium. This is "Translocational Hyponatremia."

    • Correction: Do not treat with sodium. Treat by clearing this compound.[5][11][12]

  • Phase 2 (Late): Hypernatremia. If the kidneys respond, they excrete this compound + free water.[2] Losing water > sodium leads to hypernatremia.[5]

    • Correction: Replace free water deficits carefully.

Frequently Asked Questions (FAQs)

Q1: Can I use the estimated GFR (eGFR) to scale the this compound dose linearly? A: No. Unlike drugs with linear clearance, this compound requires a threshold osmotic gradient to work. Reducing the dose too much (e.g., <0.25 g/kg) renders it ineffective for ICP reduction. Instead of reducing the dose size, extend the dosing interval based on the Osmol Gap.

Q2: My patient has an Osmol Gap of 15, but Serum Osmolality is 315. Can I dose? A: Proceed with caution. The Gap (15) indicates some accumulation (normal <10), but you are below the absolute toxicity threshold (20). The Serum Osmolality (315) is nearing the 320 limit.

  • Recommendation: Give a reduced dose (0.25 g/kg) and re-check in 4 hours.

Q3: Is CRRT (Continuous Renal Replacement Therapy) effective for clearing this compound? A: Yes, but slower than intermittent hemodialysis. If the patient has life-threatening cerebral edema or pulmonary edema from this compound overload, intermittent hemodialysis is preferred for rapid clearance.

Q4: How do I calculate the "this compound Burden" from the Osmol Gap? A: You can estimate the circulating this compound concentration using the conversion factor:



  • Example: If Osmol Gap is 55 (and baseline is 0), the this compound contribution is 55.

  • 
     circulating this compound. This is a toxic level.
    
References
  • FDA Prescribing Information. (2024). Osmitrol (this compound Injection, USP) - Package Insert. U.S. Food and Drug Administration. Link

  • Wakim, K. G., et al. (2022).[13] Acute Kidney Injury Following this compound Infusion in Neurosurgical Patients.[8][14] Journal of Neurointensive Care. Link

  • Perez-Perez, A. J., et al. (2025).[9] this compound-induced acute renal failure: A review. National Institutes of Health (NIH) / PubMed. Link

  • Himmelfarb, J., et al. (2024). Osmotic Nephrosis with this compound: Review Article. American Journal of Medicine Studies.[8] Link

  • Diringer, M. N., et al. (2020).[14] Critical Care Management of Patients Following Hemodialysis: this compound Considerations. Neurocritical Care Society Guidelines. Link

Sources

Validation & Comparative

A comparative study of mannitol versus hypertonic saline for intracranial pressure control.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Osmolar Shift

For decades, Mannitol was the "gold standard" for intracranial pressure (ICP) management.[1] However, recent translational data and meta-analyses have driven a paradigm shift toward Hypertonic Saline (HTS).

While both agents effectively lower ICP via the creation of an osmotic gradient, they diverge significantly in their secondary physiological effects. This compound acts as an osmotic diuretic, potentially compromising cerebral perfusion pressure (CPP) through hypovolemia.[1] Hypertonic Saline , acting as a volume expander with a higher reflection coefficient, offers superior hemodynamic stability and a theoretically lower risk of rebound intracranial hypertension.

This guide provides a technical comparison to assist researchers in experimental design and clinical translation.

Mechanistic Foundation: The "Why" and "How"

To evaluate these agents, one must understand the Reflection Coefficient (


) .[1][2] This dimensionless value ranges from 0 (permeable) to 1 (impermeable).[1][3]
  • This compound (

    
    ):  slightly permeable to the Blood-Brain Barrier (BBB). In injured brains where the BBB is disrupted, this compound can leak into the parenchyma, reversing the osmotic gradient and causing "Rebound ICP."
    
  • Hypertonic Saline (

    
    ):  Nearly completely impermeable.[3] It maintains a stricter osmotic gradient and dehydrates the brain tissue more effectively without crossing into the interstitial space.
    
Dual-Pathway Mechanisms

This compound relies heavily on rheology (viscosity reduction), while HTS relies on volume expansion and immunomodulation .

Mechanism Agent_M This compound (20%) Blood Intravascular Space Agent_M->Blood Infusion Agent_M->Blood Decreased Viscosity Agent_H Hypertonic Saline (3-23.4%) Agent_H->Blood Infusion Agent_H->Blood Volume Expansion BBB Blood-Brain Barrier (Aquaporin-4) Blood->BBB Osmotic Gradient ICP Reduced ICP Blood->ICP Reduced Blood Volume (this compound) Blood->ICP Dehydration (HTS) CPP Cerebral Perfusion Pressure Blood->CPP Reflex Vasoconstriction (Autoregulation) Blood->CPP Increased MAP BBB->Blood Fluid Shift Brain Brain Parenchyma (Edema) Brain->BBB Water Efflux (AQP4)

Figure 1: Mechanistic pathways.[3] this compound (Blue) utilizes rheological changes to trigger autoregulatory vasoconstriction. HTS (Red) utilizes volume expansion to support MAP while dehydrating tissue.

Comparative Performance Analysis

The following data synthesizes findings from recent meta-analyses (2024-2025) and preclinical trials.

Pharmacokinetics & Efficacy
FeatureThis compound (20%)Hypertonic Saline (3% - 23.4%)Verdict
Onset of Action 15 – 30 minutes5 – 15 minutesHTS is Faster
Duration of Effect 1.5 – 6 hours2 – 8 hoursHTS is Sustained
Reflection Coeff (

)
~0.90~1.00HTS is Safer for BBB
ICP Reduction % ~25-35% reduction from baseline~30-50% reduction from baselineHTS is Potent
Rebound Risk Moderate (accumulation in tissue)Low (impermeable)HTS Preferred
Hemodynamic & Systemic Safety[1][4]
SystemThis compound ImpactHypertonic Saline ImpactClinical Implication
Renal Diuretic: Causes immediate fluid loss. Risk of Acute Kidney Injury (AKI) if osmolar gap >20.[4]Neutral/Protective: Does not induce immediate diuresis.Use HTS in hypovolemia.[1]
Cardiovascular Hypotension Risk: Diuresis lowers MAP, potentially dropping CPP.Volume Expander: Increases MAP and Cardiac Output.[1]HTS supports CPP better.[1][5]
Electrolytes Hyponatremia (dilutional), Hypokalemia.Hypernatremia, Hyperchloremic acidosis.Monitor Na+ closely with HTS.
Toxicity Crystallization at low temps; Renal toxicity.Central Pontine Myelinolysis (if corrected too fast).[6]HTS requires controlled infusion rates.

Experimental Protocol: Validating Efficacy

To objectively compare these agents in a drug development setting, you must use an Equiosmolar Dosing Strategy . A common error in literature is comparing equal volumes rather than equal osmotic loads.

The Equiosmolar Calculation (Crucial Step)

To compare 20% this compound vs. 3% HTS fairly, calculate the dose based on osmolarity, not weight.

  • Target: ~5 mOsm/kg body weight (standard bolus).

  • This compound (20%): ~1100 mOsm/L.

    • Dose:

      
      .
      
  • HTS (3%): ~1027 mOsm/L.

    • Dose:

      
      .
      
  • HTS (23.4%): ~8008 mOsm/L.

    • Dose:

      
      .
      
Rodent TBI Workflow (Controlled Cortical Impact)

This protocol ensures a self-validating system by using the animal as its own control (baseline) and monitoring physiological stability.

Protocol Step1 1. Induction (Isoflurane + CCI Injury) Step2 2. Instrumentation (Femoral Line + ICP Probe) Step1->Step2 Step3 3. Baseline Stabilization (Target ICP > 20mmHg) Step2->Step3 Step4 4. Randomization (Equiosmolar Dosing) Step3->Step4 ICP Threshold Met Step5 5. Data Acquisition (ICP, MAP, CPP for 120min) Step4->Step5 Step5->Step5 Sample q15min

Figure 2: Experimental workflow for comparing osmotherapy agents in a rodent TBI model.

Detailed Steps:

  • Induction: Anesthetize adult Sprague-Dawley rats. Perform Controlled Cortical Impact (CCI) to induce moderate TBI.

  • Instrumentation:

    • Insert fiber-optic pressure transducer (e.g., Camino or Millar) into the parenchyma (ipsilateral to injury).

    • Cannulate femoral artery for continuous Mean Arterial Pressure (MAP) monitoring.

  • Stabilization: Allow ICP to rise post-injury. Define "Intracranial Hypertension" as ICP > 20 mmHg for > 5 minutes.[1]

  • Intervention: Administer Equiosmolar Bolus IV over 15 minutes.

    • Group A: this compound (5 mOsm/kg).

    • Group B: HTS (5 mOsm/kg).

  • Data Analysis: Calculate % Reduction in ICP and CPP Area Under Curve (AUC) .

Critical Analysis & Guidelines

The "Rebound" Phenomenon

This compound's reflection coefficient of 0.9 means that over repeated dosing, this compound accumulates in the brain tissue. Once serum levels drop, the gradient reverses, pulling water back into the brain.

  • Recommendation: Avoid chronic this compound dosing (>3 days). HTS is preferred for prolonged therapy.[5]

Hemodynamic Selection
  • Hypotensive / Polytrauma Patients: HTS is mandatory. this compound's diuretic effect can precipitate circulatory collapse in volume-depleted subjects.

  • Congestive Heart Failure (CHF) Patients: This compound is preferred. The volume expansion load of HTS can induce pulmonary edema in patients with poor cardiac ejection fraction.

References

  • Brain Trauma Foundation. (2024).[7][8] Guidelines for the Management of Severe Traumatic Brain Injury. [Link]

  • Chen, H., et al. (2020). Hypertonic saline versus this compound for intracranial pressure reduction in traumatic brain injury: A meta-analysis. PLOS ONE. [Link]

  • Gu, J., et al. (2019). Comparison of this compound and hypertonic saline for intracranial pressure reduction in patients with traumatic brain injury. Medicine (Baltimore). [Link]

  • Kamel, H., et al. (2011). Hypertonic saline versus this compound for the treatment of elevated intracranial pressure: a meta-analysis of randomized clinical trials. Critical Care Medicine. [Link]

  • Marmarou, A., et al. (1994). A new model of diffuse brain injury in rats: Part I: Pathophysiology and biomechanics. Journal of Neurosurgery. [Link]

  • Neurocritical Care Society. (2020). Guidelines for the Acute Treatment of Cerebral Edema in Neurocritical Care Patients. [Link]

Sources

Comparing the efficacy of different grades of mannitol in direct compression tableting.

[1][2][3]

Executive Summary

This guide provides a technical comparison of commercially available mannitol grades optimized for direct compression (DC).[1][2][3][4] While this compound is universally valued for its low hygroscopicity and chemical inertness, its performance varies significantly based on particle engineering.

Key Finding: Contrary to general tableting axioms where granulation usually improves compactibility, Spray-Dried (SD) this compound often exhibits superior compactibility (tensile strength) compared to Granulated grades. This is attributed to the higher Specific Surface Area (SSA) and unique microporous structure of SD particles, which counteracts this compound’s inherent brittleness more effectively than the denser agglomerates found in granulated versions.

Material Characterization: The Science of Particle Morphology

To select the correct grade, one must understand the physical mechanisms driving their performance.[5] this compound (



The Three Primary Grades

We define the three categories for this comparison as follows:

Grade CategoryManufacturing ProcessMorphologyRepresentative Commercial Examples
Type A: Spray-Dried (SD) Solution is atomized and dried rapidly.[6]Spherical, highly porous, "sponge-like" structure. Narrow particle size distribution (PSD).Pearlitol® 100SD/200SD (Roquette)Mannogem® EZ (SPI Pharma)
Type B: Granulated (G) Powder is agglomerated (often via fluid bed).Irregular, rough surface, dense agglomerates.[7] Larger mean particle size (

).[7][8]
Pearlitol® 300DC/400DCMannogem® GranularParteck® M (Merck)
Type C: Crystalline (Native) Crystallization from solution.Prismatic rods or needles. Smooth surfaces with low porosity.Pearlitol® C (Standard powder)Generic USP this compound
Mechanism of Action: Fragmentation vs. Deformation

This compound is a brittle excipient.[2] Unlike microcrystalline cellulose (plastic), this compound consolidates via fragmentation .

  • The Challenge: Fragmentation creates new surfaces.[2] If these surfaces do not bond well, the tablet caps or laminates.

  • The SD Advantage: The porous structure of SD this compound collapses and fragments easily at lower pressures, creating a massive contact area (high SSA) for inter-particulate bonding.

  • The Granulated Limitation: Granulated particles are often "work-hardened" during the granulation process. They are denser and resist fragmentation slightly more than SD, leading to lower bonding area at equivalent compression forces [1, 2].

Performance Metrics: Comparative Analysis

Compactibility (Tensile Strength vs. Compression Force)

Experimental data consistently shows a hierarchy in tablet strength.

  • Spray-Dried (SD): Exhibits the highest compactibility. The "sponge-like" porosity allows for high compressibility (volume reduction) and subsequent bonding.

  • Granulated (G): Shows moderate compactibility. While flow is excellent, the tensile strength is often 15–20% lower than SD grades at the same compression force due to lower specific surface area [3].

  • Crystalline (C): Poor. Requires excessive force to form a tablet, often resulting in capping.[3]

Data Summary Table: Tablet Tensile Strength (at 15 kN Compression Force) Note: Values are representative of standard 500mg tablets, 11.28mm flat-faced punches.

MetricSpray-Dried (SD 200)Granulated (DC 300/400)Crystalline (Native)
Tensile Strength (MPa) 2.5 - 3.01.8 - 2.2< 1.0 (Fails)
Solid Fraction 0.850.880.92
Friability (%) < 0.2%< 0.5%> 1.0%
Flowability[7][9]
  • Granulated: Superior.[1][2] The larger, heavier particles flow exceptionally well in high-speed feeders.

  • Spray-Dried: Good to Excellent.[1] The spherical shape aids flow, though finer grades (e.g., 100SD) may require force feeders.

  • Crystalline: Poor/Cohesive. Bridge formation is common.

Lubricant Sensitivity

This compound generally displays low lubricant sensitivity (LSR < 0.2). Because it fragments, it exposes clean, unlubricated surfaces during compression, preserving bonding sites even in the presence of Magnesium Stearate (MgSt).[2]

  • Comparison: SD and Granulated grades are roughly equivalent here, though SD grades with very high surface areas may theoretically tolerate slightly higher lubricant loads before softening.

Visualization of Mechanisms & Workflow

Mechanism of Bonding: Surface Area & Fragmentation

The following diagram illustrates why Spray-Dried this compound often outperforms Granulated this compound in tensile strength.

MannitolBondingcluster_0Input Materialcluster_1Micro-Structure ChangeSDSpray-Dried (SD)(High Porosity, Spherical)CompressionCompression Force(Fragmentation Event)SD->CompressionGranGranulated (G)(Dense Agglomerates, Rough)Gran->CompressionSD_FragExtensive FragmentationHigh Surface Area CreatedCompression->SD_FragPorous CollapseGran_FragModerate Fragmentation(Work Hardened Granules)Compression->Gran_FragBrittle FractureBondingInter-particulate Bonding(Van der Waals)SD_Frag->BondingMax Contact AreaGran_Frag->BondingLower Contact AreaResult_HighHigh Tensile Strength(Robust Tablet)Bonding->Result_HighSD PathResult_MedModerate Tensile StrengthBonding->Result_MedGranulated Path

Caption: Figure 1. Mechanism of bonding. SD this compound's porous structure collapses to create a larger specific surface area (SSA) for bonding compared to the denser granulated particles.

Standardized Experimental Protocol

Use this workflow to validate the comparison in your own facility.

Protocolcluster_prepPreparationcluster_compressCompression Profilecluster_analysisData AnalysisStartStart: Raw Material Selection(SD vs Granulated)WeighWeighing99% this compound + 1% MgStStart->WeighBlendBlendingTurbula/V-Blender5 mins @ 25 RPMWeigh->BlendPressCompaction Simulator / Rotary Press(e.g., Stylcam/Gamlen)Blend->PressForcesApply Forces:5, 10, 15, 20, 25 kNPress->ForcesMeasureMeasure:Weight, Thickness, Hardness (Diametral)Forces->MeasureCalcCalculate:Tensile Strength (MPa)Solid Fraction (SF)Measure->CalcPlotGenerate Plots:Heckel (Yield Pressure)Tabletability (TS vs Pressure)Calc->Plot

Caption: Figure 2.[7][9] Standardized workflow for comparing direct compression excipients. Note the fixed lubrication step to isolate intrinsic material properties.

Detailed Experimental Protocol

To ensure Trustworthiness and Self-Validation , follow this protocol. This method minimizes variables (like drug loading) to isolate the excipient's performance.

Materials
  • Test Arms:

    • This compound SD (e.g., Pearlitol® 200SD).[1][2][4][6][8]

    • This compound Granulated (e.g., Pearlitol® 400DC).[4]

  • Lubricant: Magnesium Stearate (Vegetable grade), passed through a #60 mesh screen.

Methodology
  • Blending:

    • Mix 99.0% w/w this compound with 1.0% w/w Magnesium Stearate.

    • Why 1%? This is a high lubrication level. If the this compound fails here, it is highly sensitive. It ensures ejection forces don't mask the compressibility data.

    • Blend time: 5 minutes in a Turbula mixer at 25 rpm. Do not over-blend to avoid hydrophobic coating (though this compound is resilient).

  • Compression:

    • Equipment: Instrumented single-punch press or compaction simulator (e.g., Stylcam).[1]

    • Tooling: 11.28 mm flat-faced punches (creates a standard area of

      
      ).
      
    • Target Weight: 500 mg.

    • Compression Forces: Compress aliquots at 5, 10, 15, 20, and 25 kN.

    • Speed: Maintain a constant dwell time (e.g., 15 ms) to simulate rotary press speeds.

  • Characterization (Post-Compression):

    • Relaxation: Store tablets for 24 hours before testing to allow for elastic recovery (viscoelastic relaxation).

    • Measurements: Weight (

      
      ), Thickness (
      
      
      ), Diameter (
      
      
      ), Crushing Strength (
      
      
      ).[6]
Calculations (The "Expert" Analysis)

Do not just report Hardness (N). You must calculate Tensile Strength (


)



Success Criteria: A viable DC excipient should achieve

References

  • Paul, S., et al. (2020).[8] Effect of Different Direct Compaction Grades of this compound on the Storage Stability of Tablet Properties. National Institutes of Health (PMC). [Link]

  • Wagner, C.M., et al. (2013).[8] Roll compaction of this compound: Compactability study of crystalline and spray-dried grades. International Journal of Pharmaceutics. [Link]

  • Roquette Frères. (2023).[3][7] PEARLITOL® SD this compound: Technical Data Sheet. Roquette Pharma.[2][4] [Link][10]

  • Tye, C.K., et al. (2005). Evaluation of the effects of tableting speed on the relationships between compaction pressure, tablet tensile strength, and tablet solid fraction. Journal of Pharmaceutical Sciences. [Link]

  • Ohrem, H.L., et al. (2014). Why is this compound becoming more and more popular as a pharmaceutical excipient in solid dosage forms? Pharmaceutical Development and Technology.[7][9] [Link]

A Comparative Guide to Spray-Dried Versus Granulated Mannitol as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of the right excipient is a critical decision that profoundly impacts the manufacturability, stability, and bioavailability of the final drug product. Mannitol, a sugar alcohol, has gained significant popularity as a filler and diluent due to its desirable physicochemical properties, including chemical inertness, low hygroscopicity, and a pleasant taste and mouthfeel, making it an excellent choice for oral solid dosage forms, especially chewable, sublingual, and orally disintegrating tablets (ODTs).[1][2]

However, not all this compound is created equal. The manufacturing process used to produce different grades of this compound significantly influences its physical properties and, consequently, its performance in a formulation. This guide provides an in-depth technical comparison of two of the most common forms of directly compressible (DC) this compound: spray-dried and granulated. We will explore the nuances of their manufacturing, their resulting physicochemical characteristics, and their performance in critical pharmaceutical applications, supported by experimental data and detailed testing protocols.

The Genesis of Functional Differences: A Tale of Two Manufacturing Processes

The distinct performance characteristics of spray-dried and granulated this compound are a direct result of their manufacturing methods. Understanding these processes is key to appreciating the "why" behind their behavior.

Spray Drying: This process involves atomizing a solution of this compound into a stream of hot gas.[3] The rapid evaporation of the solvent leaves behind fine, spherical particles. This method allows for precise control over particle size and can result in particles with a porous structure and a high surface area.[4] Spray-dried this compound often consists of a mixture of α and β crystalline forms.[1]

Granulation: This is a process of particle agglomeration, where smaller this compound particles are bound together to form larger, more flowable granules.[2] There are two primary methods:

  • Wet Granulation: A binder solution (often water) is used to form wet granules, which are then dried and sized.[2][5] This process can be performed using low-shear, high-shear, or fluidized bed granulators.[2]

  • Dry Granulation (Roller Compaction): This method uses mechanical force, without the need for a liquid binder, to compact fine powders into ribbons that are then milled into granules.[3][4] This makes it ideal for moisture-sensitive active pharmaceutical ingredients (APIs).[3]

The granulation process typically results in larger, more irregular-shaped particles with a smaller specific surface area compared to spray-dried this compound.[6] Many granulated grades consist predominantly of the β polymorphic form.[4]

A Head-to-Head Comparison: Physicochemical and Performance Attributes

The differences in manufacturing manifest in a range of physical properties that directly impact formulation performance. Spray-dried this compound generally offers superior compressibility, while granulated this compound is often favored for its flowability.

PropertySpray-Dried this compoundGranulated this compoundSignificance in Formulation
Particle Morphology Spherical, often porous with a high surface areaIrregular, dense agglomeratesMorphology and surface area influence powder flow, compressibility, and dissolution.
Particle Size (D50) Typically smaller (e.g., 96–240 µm)Typically larger (e.g., 325–613 µm)Particle size affects flowability, segregation potential, and content uniformity.
Flowability GoodExcellentCrucial for high-speed tableting operations to ensure uniform die fill and consistent tablet weight.
Compressibility Excellent; forms hard tablets at low compression forcesGood, but generally requires higher compression forces for equivalent hardnessSuperior compressibility allows for the formulation of robust tablets, even with poorly compressible APIs.
Dissolution Tends to accelerate the dissolution of poorly soluble drugsMay result in slower dissolution rates compared to spray-dried gradesCan be a critical factor in achieving the desired bioavailability for BCS Class II and IV drugs.
Polymorphism Often a mixture of α and β formsPredominantly β formDifferent polymorphs can have different solubilities and compaction properties.
Compressibility and Tabletability: The Advantage of Surface Area

Experimental studies have consistently shown that spray-dried this compound exhibits superior compressibility compared to its granulated counterparts.[6][7] This is largely attributed to its higher specific surface area, which provides a greater number of contact points for interparticle bonding during compaction.[6]

In one study comparing various this compound grades, granules made from spray-dried materials demonstrated superior compressibility and resulted in tablets with higher tensile strengths, even at lower compression forces, when compared to those made from granulated this compound after a roller compaction process.[7] This superior performance makes spray-dried this compound an excellent choice for direct compression formulations, especially when dealing with APIs that are themselves poorly compressible. The inclusion of spray-dried this compound in a formulation with microcrystalline cellulose (MCC) has been shown to increase the compactibility of the final granulation and reduce the susceptibility to compaction loss upon wet granulation.[8]

Flowability: The Strength of Granulation

While spray-dried this compound has good flow properties, the larger and more uniform particle size of granulated this compound often leads to superior flowability. The process of granulation is specifically designed to improve the flow of fine powders, making them more suitable for high-speed tablet presses where consistent die fill is paramount for weight uniformity.[7]

Dissolution Enhancement: A Matter of Morphology and Porosity

For formulations containing poorly water-soluble APIs, the choice of this compound grade can significantly impact the drug's dissolution profile. Generally, tablets formulated with spray-dried this compound exhibit accelerated dissolution rates compared to those with granulated this compound. This is attributed to the smaller particle size, higher porosity, and larger surface area of spray-dried this compound, which can lead to improved wetting and faster disintegration of the tablet matrix.

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of different this compound grades, the following are detailed protocols for key performance tests.

Powder Flowability Assessment (Carr's Index & Hausner Ratio)

Rationale: The Carr's Index and Hausner Ratio are simple, yet effective, methods for predicting the flowability of a powder.[9] They are based on the principle that a powder with good flowability will have a smaller difference between its bulk and tapped densities.

Protocol:

  • Determine Bulk Density (ρ_bulk):

    • Weigh an empty, dry graduated cylinder.

    • Gently pour a known mass (e.g., 50 g) of the this compound powder into the cylinder without compacting it.

    • Record the unsettled apparent volume (V₀).

    • Calculate bulk density: ρ_bulk = mass / V₀.

  • Determine Tapped Density (ρ_tapped):

    • Place the graduated cylinder containing the powder onto a mechanical tapping device.

    • Tap the cylinder a specified number of times (e.g., 500, 750, and 1250 taps) until there is no further significant change in volume.

    • Record the final tapped volume (V_f).

    • Calculate tapped density: ρ_tapped = mass / V_f.

  • Calculations:

    • Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100

    • Hausner Ratio = ρ_tapped / ρ_bulk

Interpretation of Results:

Flow CharacterCarr's Index (%)Hausner Ratio
Excellent≤ 101.00 - 1.11
Good11 - 151.12 - 1.18
Fair16 - 201.19 - 1.25
Passable21 - 251.26 - 1.34
Poor26 - 311.35 - 1.45
Very Poor32 - 371.46 - 1.59
Very, Very Poor> 38> 1.60

Source: USP <1174> Powder Flow

Workflow for Powder Flowability Assessment:

G cluster_0 Bulk Density Determination cluster_1 Tapped Density Determination cluster_2 Flowability Calculation A Weigh empty cylinder B Gently pour known mass of powder A->B C Record unsettled volume (V₀) B->C D Calculate ρ_bulk = mass / V₀ C->D I Calculate Carr's Index D->I J Calculate Hausner Ratio D->J E Place cylinder on tapping device F Tap until volume is constant E->F G Record final volume (V_f) F->G H Calculate ρ_tapped = mass / V_f G->H H->I H->J

Caption: Workflow for determining powder flowability.

Tablet Compaction Analysis

Rationale: This analysis evaluates the compressibility of the this compound grades by measuring the tensile strength of tablets produced at different compression forces. Tensile strength is a more fundamental measure of tablet robustness than hardness, as it normalizes for the tablet's dimensions.

Protocol:

  • Blending: Prepare a blend of 99.5% this compound and 0.5% magnesium stearate (lubricant) by mixing for 5 minutes in a suitable blender.

  • Compression: Using a tablet press (e.g., a single-punch press), compress the blend into flat-faced, round tablets of a fixed weight and diameter at a range of compression forces (e.g., 5, 10, 15, 20 kN).

  • Tablet Characterization:

    • Measure the weight, thickness, and diameter of each tablet.

    • Determine the breaking force (hardness) of each tablet using a tablet hardness tester.

  • Calculate Tensile Strength (σ): For a flat-faced, round tablet, the tensile strength is calculated using the following equation:

    • σ = 2F / (π * D * T)

      • Where F is the breaking force, D is the tablet diameter, and T is the tablet thickness.

Workflow for Tablet Compaction Analysis:

G A Prepare blend (99.5% this compound, 0.5% MgSt) B Compress tablets at various forces (5, 10, 15, 20 kN) A->B C Measure tablet weight, thickness, and diameter B->C D Determine breaking force (F) C->D E Calculate Tensile Strength (σ = 2F / πDT) D->E F Plot Tensile Strength vs. Compression Force E->F

Caption: Workflow for evaluating tablet compressibility.

In Vitro Dissolution Testing

Rationale: This test, as described in USP <711>, evaluates the rate at which the active ingredient is released from the tablet into a dissolution medium.[10] This is a critical indicator of the potential in vivo performance of the drug product.

Protocol (Example for a Poorly Soluble API):

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer), deaerated.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Workflow for In Vitro Dissolution Testing:

G A Prepare dissolution medium and set up USP Apparatus 2 B Place tablet in vessel at 37°C and 75 RPM A->B C Withdraw samples at specified time points B->C D Filter and analyze API concentration C->D E Plot % Drug Dissolved vs. Time D->E

Caption: Workflow for dissolution profile analysis.

Conclusion and Formulation Strategy

The choice between spray-dried and granulated this compound is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the formulation and the manufacturing process.

  • Choose Spray-Dried this compound when:

    • High tablet hardness at low compression forces is required.

    • The API is poorly compressible.

    • Enhancing the dissolution of a poorly soluble API is a primary goal.

    • You are developing a direct compression formulation where binder efficiency is critical.

  • Choose Granulated this compound when:

    • Excellent powder flow is the top priority, especially for high-speed tableting.

    • A more robust and less friable granule is needed for subsequent processing steps.

    • The formulation is less sensitive to the dissolution rate of the API.

As Senior Application Scientists, we recommend a thorough characterization of the candidate this compound grades using the protocols outlined in this guide. By understanding the causal relationship between the manufacturing process, the physicochemical properties, and the ultimate performance of the excipient, formulators can make informed decisions that lead to the development of robust, high-quality pharmaceutical products.

References

  • Roquette. (n.d.). Compaction Stability of Spray-Dried this compound's. Retrieved from [Link]

  • Ohrem, H. L., Schornick, E., & Porst, G. (2022). Difference in Tableting of Lubricated Spray-Dried this compound and Fluid-Bed Granulated Isomalt. Pharmaceutics, 14(11), 2465. [Link]

  • Wagner, K. G., & Krumme, M. (2002). The impact of spray drying outlet temperature on the particle morphology of this compound. European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 269-275. [Link]

  • Kittikunakorn, N., Sun, C. C., & Zhang, F. (2019). Roller Compaction, Granulation and Capsule Product Dissolution of Drug Formulations Containing a Lactose or this compound Filler, Starch, and Talc. AAPS PharmSciTech, 20(8), 309. [Link]

  • Oetjen, G. W., & Haseley, P. (2004). Freeze-drying. John Wiley & Sons.
  • Kittikunakorn, N., Sun, C. C., & Zhang, F. (2019). Roller Compaction, Granulation and Capsule Product Dissolution of Drug Formulations Containing a Lactose or this compound Filler, Starch, and Talc. ResearchGate. [Link]

  • Wagner, K. G., & Gessner, A. (2001). Particle design by surface modifications: Spray-drying and co-granulation of this compound/sorbitol mixtures. European Journal of Pharmaceutics and Biopharmaceutics, 52(3), 289-297. [Link]

  • Li, Y., et al. (2024). The Processing Space of the Spray-Dried this compound-Leucine System for Pulmonary Drug Delivery. Pharmaceutics, 16(3), 405. [Link]

  • Osumi, T., et al. (2020). Effect of Different Direct Compaction Grades of this compound on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model. Pharmaceutics, 12(9), 882. [Link]

  • Siahboomi, R., et al. (2013). Effect of spray-dried this compound on the performance of microcrystalline cellulose-based wet granulated tablet formulation. Pharmaceutical Development and Technology, 18(1), 187-194. [Link]

  • Pharma's Almanac. (2020). The Application of this compound In Wet Granulation. Retrieved from [Link]

  • Palugan, L., et al. (2022). Evaluation of different types of this compound for dry granulation by roller compaction. International Journal of Pharmaceutics, 624, 121996. [Link]

  • Altamira Instruments. (n.d.). BET specific surface area test method for pharmaceutical excipients. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <711> DISSOLUTION. Retrieved from [Link]

  • Hayashi, Y., et al. (2021). A Method for the Tensile Strength Prediction of Tablets with Differing Powder Plasticities. Biological and Pharmaceutical Bulletin, 44(9), 1316-1322. [Link]

  • PowderProcess.net. (n.d.). Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator. Retrieved from [Link]

  • United States Pharmacopeia. (2016). BRIEFING 429 Light Diffraction Measurement of Particle Size. Retrieved from [Link]

  • Shang, C., et al. (2013). Determination of tensile strength of shaped tablets. Powder Technology, 238, 169-175. [Link]

  • United States Pharmacopeia. (2016). 711 DISSOLUTION. Retrieved from [Link]

  • United States Pharmacopeia. (2002). <1174> Powder Flow. Retrieved from [Link]

  • United States Pharmacopeia. (2023). <1216> TABLET FRIABILITY. Retrieved from [Link]

  • United States Pharmacopeia. (2004). <846> SPECIFIC SURFACE AREA. Retrieved from [Link]

  • Ammar, H. O., et al. (2017). Experimental study of tensile strength of pharmaceutical tablets: effect of the diluent nature and compression pressure. EPJ Web of Conferences, 140, 13001. [Link]

  • United States Pharmacopeia. (2012). <1216> Tablet Friability. Retrieved from [Link]

  • Amidon, G., et al. (2009). Physical Test Methods for Powder Flow Characterization of Pharmaceutical Materials. USP-NF. [Link]

  • U.S. Food & Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Torontech. (2026). Friability Test Formula: How to Calculate Durability. Retrieved from [Link]

  • EPFL. (n.d.). Protocol Specific Surface Area (BET method). Retrieved from [Link]

  • Hirai, S., et al. (2016). Toward predicting tensile strength of pharmaceutical tablets by ultrasound measurement in continuous manufacturing. arXiv preprint arXiv:1604.08149. [Link]

  • Bettersize Instruments. (2019). Method for Evaluating the Flowability of Pharmaceutical Tablet Powder. Retrieved from [Link]

  • International Pharmaceutical Federation. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

  • Bumiller, M. (2007). Particle Size Analysis in the Pharmaceutical Industry. Semantic Scholar. [Link]

  • Kailash Bank. (2025). BET Surface Area Testing in Pharmaceutical Development. Retrieved from [Link]

  • Pawar, P., et al. (2021). A concise summary of powder processing methodologies for flow enhancement. Pharmaceutics, 13(9), 1361. [Link]

  • U.S. Food & Drug Administration. (n.d.). Annex 9(R1) Tablet Friability General Chapter Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). 711 USP Dissolution PDF. Retrieved from [Link]

  • Labcompare. (2019). Tablet Friability Tester: The Ultimate Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mannitol
Reactant of Route 2
Mannitol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.